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  • Product: 3-Oxopiperazine-1-carboximidamide hydroiodide
  • CAS: 1216890-90-2

Core Science & Biosynthesis

Foundational

The Pharmacological Mechanics of 3-Oxopiperazine-1-carboximidamide Hydroiodide: Engineering SHP2 Allosteric Inhibition

Executive Summary In the landscape of targeted oncology, direct inhibition of KRAS has historically presented formidable structural challenges. As a Senior Application Scientist navigating these roadblocks, I have found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of targeted oncology, direct inhibition of KRAS has historically presented formidable structural challenges. As a Senior Application Scientist navigating these roadblocks, I have found that targeting upstream regulatory nodes—specifically the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2)—offers a highly effective alternative strategy[1]. The compound 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS 1216890-90-2) serves as a critical, highly basic pharmacophore. By exploiting the electrostatic landscape of the SHP2 allosteric tunnel, derivatives containing this moiety act as "molecular glues," locking SHP2 in an autoinhibited state and choking off the oncogenic RAS/RAF/MAPK signaling cascade[2].

The Biological Imperative: SHP2 in KRAS-Mutant Malignancies

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as an essential upstream activator of the RAS signaling pathway[1]. Structurally, SHP2 consists of two tandem SH2 domains (N-SH2 and C-SH2) and a catalytic PTP domain[3].

In its wild-type basal state, SHP2 adopts a closed, autoinhibited conformation where the N-SH2 domain physically occludes the PTP catalytic active site[2]. However, in many cancers, upstream receptor tyrosine kinase (RTK) hyperactivation or oncogenic mutations (e.g., E76K) destabilize this closed state, exposing the catalytic cleft and driving unchecked cellular proliferation[4]. To combat this, modern drug development relies on allosteric inhibitors that bind to a cryptic pocket at the interface of the three domains, forcing the enzyme back into its inactive conformation[2].

Structural Biology & Mechanism of Action

Pharmacophore Dynamics of the Carboximidamide Moiety

The efficacy of 3-Oxopiperazine-1-carboximidamide hydroiodide lies in its precise structural geometry and charge distribution. The molecule features a rigid 3-oxopiperazine core attached to a carboximidamide (guanidine) group.

  • The Role of the Hydroiodide Salt: The hydroiodide salt formulation is not merely a manufacturing convenience; it is a mechanistic necessity. It ensures the guanidine moiety (pKa ~12.5) is fully protonated prior to physiological dissolution. This localized positive charge is non-negotiable for target engagement.

  • Allosteric Pocket Engagement: When synthesized into larger lead compounds (such as aminopyrazine derivatives), this moiety enters the solvent-exposed subpocket of the SHP2 allosteric tunnel[1]. The protonated guanidine engages in critical bidentate hydrogen bonding and electrostatic interactions with negatively charged residues, specifically Glu249 and Glu250 [5][6].

  • Core Stabilization: Simultaneously, the rigid oxopiperazine core helps position the molecule so that adjacent functional groups can interact with Arg111 and Phe113 via hydrogen bonding and cation-π interactions[4][7].

By anchoring to these specific residues, the compound acts as a molecular tether, preventing the N-SH2 domain from dissociating from the PTP domain.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Open / Active State) RTK->SHP2_Open Phosphorylation RAS RAS (KRAS) SHP2_Open->RAS Promotes Activation SHP2_Closed SHP2 (Closed / Autoinhibited) SHP2_Closed->SHP2_Open Prevents Activation Inhibitor 3-Oxopiperazine-1-carboximidamide (Allosteric Inhibitor) Inhibitor->SHP2_Closed Locks Conformation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation

Mechanism of SHP2 allosteric inhibition blocking the RAS/MAPK signaling cascade.

Experimental Validation Protocols (Self-Validating Systems)

To prove that a 3-Oxopiperazine-1-carboximidamide derivative functions as intended, we must establish a self-validating experimental loop. We begin with cell-free biophysical assays to confirm direct causality (target engagement), followed by cellular assays to confirm functional pathway shutdown.

Workflow Synthesis Compound Synthesis SPR SPR Assay (Kinetics) Synthesis->SPR Validated Cellular In Vitro Assay (MIA PaCa-2) SPR->Cellular Confirmed K_D Western Western Blot (p-ERK) Cellular->Western Protein Ext. Apoptosis Phenotypic Readout Cellular->Apoptosis Viability

Self-validating experimental workflow for evaluating SHP2 allosteric inhibitors.

Protocol 3.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: We use SPR because it measures real-time binding kinetics ( kon​ and koff​ ) without cellular confounders. A slow off-rate confirms the "molecular glue" stabilization of the closed state.

  • Sensor Chip Preparation: Immobilize recombinant human SHP2 (residues 1–525) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~4000 RU to ensure sufficient signal-to-noise ratio.

  • Analyte Preparation: Dissolve the synthesized guanidine derivative in 100% DMSO, then dilute into running buffer (PBS, 0.05% Tween-20, 1% DMSO, pH 7.4) to create a concentration series (e.g., 3.125 nM to 100 nM).

  • Injection: Inject the analyte series over the immobilized SHP2 at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

Protocol 3.2: Cellular Phospho-ERK (p-ERK) Downregulation Assay

Causality: MIA PaCa-2 cells are utilized because they harbor a KRAS mutation. Since SHP2 acts upstream of RAS, demonstrating p-ERK reduction in this specific cell line proves that the allosteric inhibition is potent enough to choke off signaling despite downstream oncogenic drive[1].

  • Cell Culture & Seeding: Seed MIA PaCa-2 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1.0, and 10 μM) and a vehicle control (0.1% DMSO) for 2 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Western Blotting: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-ERK1/2, total ERK, and GAPDH (loading control).

  • Quantification: Detect bands using enhanced chemiluminescence (ECL). Normalize the p-ERK signal against total ERK to quantify pathway inhibition.

Quantitative Efficacy Data

When 3-Oxopiperazine-1-carboximidamide is integrated into an optimized lead scaffold (e.g., Compound 23), the resulting pharmacological metrics significantly outpace first-generation allosteric inhibitors like SHP099[1].

CompoundSHP2 IC50 (nM)SPR KD​ (nM)p-ERK Inhibition (%)Cellular Apoptosis (%)
Vehicle (DMSO) N/AN/A0%Baseline
SHP099 (Reference) ~71.0~120.0Moderate (~50% at 10 μM)Moderate
Guanidine Derivative (Lead 23) 17.7 35.2 High (>85% at 10 μM) High (Dose-dependent)

Data synthesized from comparative studies of guanidine-based SHP2 allosteric inhibitors against KRAS mutant cancer models[1].

Conclusion

The integration of 3-Oxopiperazine-1-carboximidamide hydroiodide into small-molecule design represents a masterclass in exploiting protein electrostatics. By leveraging the highly basic nature of the guanidine moiety to form unbreakable hydrogen bonds with Glu249/Glu250 and Arg111, researchers can successfully trap SHP2 in its autoinhibited state. For drug development professionals, utilizing this pharmacophore provides a validated, high-affinity pathway to shutting down KRAS-driven malignancies at their source.

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Exploratory

An In-depth Technical Guide to 3-Oxopiperazine-1-carboximidamide Hydroiodide: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-Oxopiperazine-1-carboximidamide hydroiodide, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-Oxopiperazine-1-carboximidamide hydroiodide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for the hydroiodide salt, this document leverages data from its close analogue, the hydrochloride salt, in conjunction with foundational principles of organic and medicinal chemistry to project its physicochemical characteristics. The guide covers molecular structure, predicted physical properties such as solubility and melting point, chemical stability and reactivity, and proposes synthetic strategies and experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics incorporating the 3-oxopiperazine-1-carboximidamide scaffold.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, antipsychotic, and anticancer agents.[1][2] Its derivatives are valued for their favorable pharmacokinetic properties and synthetic tractability. The incorporation of a carboximidamide (guanidine) group introduces a highly basic and polar functionality, capable of forming multiple hydrogen bonds and engaging in specific electrostatic interactions, which can be pivotal for target binding and biological activity.[3][4] The subject of this guide, 3-Oxopiperazine-1-carboximidamide, exists as a salt, and the choice of the counter-ion can significantly impact its physicochemical properties, such as solubility, stability, and bioavailability.[5] While the hydrochloride salt is more commonly documented, this guide focuses on the hydroiodide form, providing a detailed theoretical and practical framework for its study.

Molecular Structure and Inferred Properties

The core structure of 3-Oxopiperazine-1-carboximidamide consists of a 3-oxopiperazine ring where the nitrogen at position 1 is substituted with a carboximidamide group. The hydroiodide salt is formed by the protonation of the strongly basic guanidino group by hydroiodic acid.

Structural Components
  • 3-Oxopiperazine Ring: This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 3. The presence of the amide group within the ring influences its conformation and electronic properties.

  • Carboximidamide (Guanidine) Group: This functional group, with the formula -C(=NH)NH2, is one of the strongest organic bases due to the resonance stabilization of its protonated form, the guanidinium cation.[3][6] This high basicity dictates that the compound will be protonated at physiological pH.

  • Hydroiodide Counter-ion: The iodide ion (I-) is the counter-ion to the protonated guanidinium group. The properties of the iodide ion, such as its size and polarizability, will influence the crystal lattice energy and, consequently, the physical properties of the salt.

Caption: Molecular structure of 3-Oxopiperazine-1-carboximidamide hydroiodide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Oxopiperazine-1-carboximidamide hydroiodide, with comparisons to its hydrochloride salt where applicable. These predictions are based on the known properties of the constituent functional groups and general trends in pharmaceutical salt properties.

PropertyPredicted Value for Hydroiodide SaltRationale and Comparison with Hydrochloride Salt
Molecular Formula C5H11IN4OBased on the structure of the free base (C5H10N4O) and the addition of HI. The hydrochloride salt is C5H11ClN4O.[7]
Molecular Weight ~298.08 g/mol Calculated from the molecular formula. The hydrochloride salt has a molecular weight of ~178.62 g/mol .[7]
Appearance White to off-white or pale yellow solidMany organic iodide salts can be slightly colored due to the potential for slow oxidation of iodide to iodine, especially on exposure to light and air. Hydrochloride salts are typically white crystalline solids.
Melting Point Likely a high-melting solid, but potentially lower than the hydrochloride salt.The high polarity and ionic nature suggest a high melting point. However, the larger size of the iodide ion compared to the chloride ion can lead to a less stable crystal lattice and thus a lower melting point.[5]
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The guanidinium and iodide ions will readily solvate in polar solvents. The solubility in water may be slightly lower than the hydrochloride salt due to the lower hydration energy of the larger iodide ion.[5][8]
pKa The pKa of the guanidinium group is expected to be high (~13.5).The basicity is determined by the guanidine group, which is a very strong base. The counter-ion has a negligible effect on the pKa of the conjugate acid.[6]
Hygroscopicity Potentially hygroscopic.The hygroscopicity of pharmaceutical salts is complex and depends on the crystal structure. Both hydrochloride and hydroiodide salts can be hygroscopic.[9]

Chemical Properties: Stability and Reactivity

Stability
  • Solid-State Stability: As a salt of a strong base and a strong acid, 3-Oxopiperazine-1-carboximidamide hydroiodide is expected to be a relatively stable crystalline solid under normal storage conditions (cool, dry, and dark). However, iodide salts can be susceptible to oxidation, particularly in the presence of light and air, which can lead to the formation of iodine and a resulting discoloration (yellowing or browning) of the material.[10]

  • Solution Stability: In aqueous solution, the compound will exist as the protonated guanidinium cation and the iodide anion. The amide bond in the 3-oxopiperazine ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures.[11] The guanidine group itself is generally stable to hydrolysis.

Reactivity

The reactivity of 3-Oxopiperazine-1-carboximidamide hydroiodide is primarily dictated by its functional groups:

  • Guanidine Group: The guanidinium cation is relatively unreactive. The unprotonated free base, however, is a strong nucleophile and can participate in reactions such as acylation and alkylation at the nitrogen atoms.[12]

  • Amide Group: The amide in the 3-oxopiperazine ring can undergo hydrolysis as mentioned above. The N-H of the amide can be deprotonated under strongly basic conditions.

  • Secondary Amine: The secondary amine within the piperazine ring (at position 4) is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation.

Proposed Synthetic Routes

A common approach involves the guanylation of a piperazine precursor.

Synthetic_Route cluster_step1 Step 1: Protection cluster_step2 Step 2: Guanylation cluster_step3 Step 3: Deprotection & Salt Formation 3-Oxopiperazine 3-Oxopiperazine 1-Boc-3-oxopiperazine 1-Boc-3-oxopiperazine 3-Oxopiperazine->1-Boc-3-oxopiperazine (Boc)2O, Base Boc-protected Guanidine Boc-protected Guanidine 1-Boc-3-oxopiperazine->Boc-protected Guanidine Guanylating Agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) 3-Oxopiperazine-1-carboximidamide\nhydroiodide 3-Oxopiperazine-1-carboximidamide hydroiodide Boc-protected Guanidine->3-Oxopiperazine-1-carboximidamide\nhydroiodide 1. TFA or HCl 2. HI or Ion Exchange Solubility_Workflow Start Excess Compound + Solvent Agitation Agitate at Constant Temperature (24-48h) Start->Agitation Separation Filter or Centrifuge Agitation->Separation Analysis Analyze Supernatant by HPLC or LC-MS Separation->Analysis Result Determine Solubility Analysis->Result

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Foundational

Structural Characterization and X-Ray Diffraction Analysis of 3-Oxopiperazine-1-carboximidamide Hydroiodide: A Technical Whitepaper

Executive Summary 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS: 1216890-90-2) is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of guanidine-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Oxopiperazine-1-carboximidamide hydroiodide (CAS: 1216890-90-2) is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of guanidine-based allosteric inhibitors targeting SHP2, a protein tyrosine phosphatase implicated in KRAS-mutant cancers[1]. The structural rigidity of the piperazinone ring, combined with the robust hydrogen-bonding capacity of the carboximidamide moiety, makes it an ideal pharmacophore for interacting with complex protein binding pockets.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind sample preparation, data collection, and structural refinement, this guide serves as a self-validating protocol for researchers seeking to characterize similar highly polar, halogenated organic salts.

Chemical Context: The Causality of the Hydroiodide Salt

In crystallographic studies, the choice of the counterion is never arbitrary. While hydrochlorides or trifluoroacetates are common in drug formulation, the hydroiodide salt is specifically engineered for structural characterization due to two primary physical phenomena:

  • The Heavy Atom Effect (Phase Problem Resolution): X-ray scattering is proportional to the square of the atomic number ( Z2 ). Iodine ( Z=53 ) dominates the diffraction pattern of the relatively light C, H, N, and O framework. This allows the crystallographic phase problem—the loss of phase information during data collection—to be solved trivially using Patterson functions or modern dual-space intrinsic phasing algorithms [3].

  • Lattice Enthalpy and Crystallinity: Carboximidamides are highly basic and readily protonate to form a resonance-stabilized, planar cation. The large, polarizable iodide anion acts as a multi-dentate hydrogen bond acceptor. This creates a rigid, highly ordered ionic lattice with high lattice enthalpy, driving the formation of macroscopic, diffraction-quality single crystals rather than amorphous precipitates.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the steps, but the mechanistic reasoning behind each action.

Protocol A: Crystal Growth and Cryo-Mounting
  • Solvent System Selection: Dissolve 50 mg of the hydroiodide salt in a 1:1 (v/v) mixture of Methanol and HPLC-grade Water.

    • Causality: Methanol ensures initial solubility of the organic framework, while water acts as a high-boiling anti-solvent. As the methanol preferentially evaporates due to its higher vapor pressure, the solution slowly reaches supersaturation, promoting controlled nucleation.

  • Controlled Evaporation: Seal the crystallization vial with Parafilm, puncture 2–3 microscopic holes, and store undisturbed at 293 K in a vibration-free environment for 5–7 days.

  • Microscopic Selection: Submerge the resulting crystals in Paratone-N oil. Under a polarized light microscope, select a crystal exhibiting sharp, uniform optical extinction.

    • Validation: Uniform extinction confirms the crystal is a single domain and lacks merohedral twinning, which would severely complicate data integration.

  • Cryocooling (100 K): Mount the crystal on a polyimide loop and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Flash-cooling to 100 K freezes the Paratone-N oil into a glass (preventing ice rings). More importantly, it minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially increases the intensity of high-angle reflections and mitigates X-ray-induced radical damage.

Protocol B: X-Ray Diffraction Data Collection and Processing
  • Data Acquisition: Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to a resolution of at least 0.80 Å.

  • Integration and Scaling: Integrate the raw frames.

    • Validation: Monitor the internal merging R-factor ( Rint​ ). A self-validating dataset must maintain an Rint​<0.05 , indicating high symmetry agreement and good crystal quality.

  • Empirical Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Iodine strongly absorbs X-rays. Failing to correct for this absorption will result in systematic errors in the anisotropic displacement parameters and leave false residual electron density peaks near the heavy atom.

  • Solution and Refinement: Solve the structure using intrinsic phasing via SHELXT [3] and refine using full-matrix least-squares on F2 via SHELXL [2], utilizing Olex2 as the graphical interface [4].

Workflow A Sample Prep: Slow Evaporation B Crystal Mounting: Cryoloop (100 K) A->B C Data Collection: Mo Kα Radiation B->C D Data Reduction: Integration & Scaling C->D E Phase Solution: Heavy Atom Method D->E F Refinement: Least-Squares (F^2) E->F

Fig 1. Step-by-step X-ray crystallographic workflow for hydroiodide salt characterization.

Structural Analysis and Quantitative Data

Upon successful refinement, the structural model provides precise quantitative metrics regarding the molecule's conformation. Below is a summary of the representative crystallographic parameters expected for this class of piperazine-carboximidamide hydroiodide salts.

Table 1: Representative Crystallographic Data
ParameterValueParameterValue
Chemical Formula C 5​ H 11​ IN 4​ OVolume ( V ) ~ 980 Å 3
Formula Weight 270.07 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicCalculated Density ~ 1.83 g/cm 3
Space Group P21​/c Absorption Coeff. ( μ ) ~ 3.1 mm −1
a axis ~ 7.5 ÅTemperature 100(2) K
b axis ~ 12.2 ÅRadiation Mo Kα ( λ=0.71073 Å)
c axis ~ 10.8 ÅFinal R1​ [ I>2σ(I) ] < 0.040
β angle ~ 95.0°Goodness-of-fit ( S ) ~ 1.05
Conformational and Supramolecular Features
  • Ring Conformation: The 3-oxopiperazine ring is forced out of a perfect chair conformation due to the planar nature of the lactam amide bond (N4–C3(=O)–C2). It typically adopts a distorted boat or half-chair geometry.

  • Guanidinium Planarity: The carboximidamide group at N1 is highly planar. The sp2 hybridization of the central carbon allows the positive charge to be delocalized across the three nitrogen atoms, resulting in shortened C–N bonds exhibiting partial double-bond character.

  • Hydrogen Bonding Network: The crystal lattice is stabilized by a complex 3D network. The iodide counterion sits in a hydrophilic pocket, acting as an acceptor for multiple N–H···I interactions from the carboximidamide protons. Additionally, the lactam N–H donates a strong hydrogen bond to the lactam carbonyl oxygen of an adjacent molecule, forming an infinite 1D chain—classified as a C(4) motif in graph-set analysis.

Interactions A 3-Oxopiperazine Ring B Carboximidamide Group (Cation) A->B C-N Covalent Bond D Adjacent Molecule A->D Amide H-Bond (N-H···O=C) C Iodide (Counterion) B->C Ionic & H-Bond (N-H···I)

Fig 2. Primary intra- and intermolecular interactions defining the crystal lattice packing.

Conclusion

The rigorous X-ray crystallographic characterization of 3-Oxopiperazine-1-carboximidamide hydroiodide provides foundational data for structure-based drug design. By confirming the exact spatial orientation of the hydrogen-bond donors and acceptors, medicinal chemists can more accurately parameterize in silico docking models, ultimately accelerating the development of highly potent, target-specific allosteric inhibitors.

References

  • Liu, W., Yu, B., Xu, G., Xu, W.-R., Loh, M. L., & Tang, L. D. (2023). "Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers." Journal of Medicinal Chemistry.[Link][1]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

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Exploratory

Predictive Toxicology and In Vitro Safety Profiling of 3-Oxopiperazine-1-carboximidamide Hydroiodide

A Technical Whitepaper for Drug Development Professionals Executive Summary and Chemical Context In preclinical drug discovery, early-stage chemical intermediates dictate the downstream pharmacokinetic and toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary and Chemical Context

In preclinical drug discovery, early-stage chemical intermediates dictate the downstream pharmacokinetic and toxicological fate of final drug candidates. 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS 1216890-90-2) is a highly versatile, nitrogen-rich building block utilized in the synthesis of novel therapeutics, including antimicrobial and neuroactive agents.

Because this specific intermediate is typically consumed during synthesis, direct empirical toxicity data on the isolated compound is sparse in public literature. However, as a Senior Application Scientist, I approach this by deconstructing the molecule into its toxicologically relevant pharmacophores: the piperazine core , the carboximidamide (amidine) moiety , and the hydroiodide salt form . This whitepaper establishes a rigorous, causality-driven in vitro safety screening framework, synthesizing analog-based predictive data with self-validating experimental protocols to guide researchers handling this compound.

Structural Alerts and Predictive Toxicology

To design an effective in vitro screening cascade, we must first understand the mechanistic liabilities inherent to the compound's structure.

  • The Piperazine Core: Piperazine derivatives are ubiquitous in medicinal chemistry but carry well-documented structural alerts. They are known to interact with the central nervous system, and high concentrations can induce mitochondrial depolarization and neurotoxicity in differentiated neural cell lines[1]. Furthermore, the basic nitrogen of the piperazine ring is a classical pharmacophore for binding to the central cavity of the hERG potassium channel, raising flags for potential cardiotoxicity.

  • The Carboximidamide (Amidine) Group: Carboximidamides are highly basic (pKa ~10–12), meaning they remain protonated at physiological pH. While this enhances aqueous solubility, it restricts passive membrane diffusion and can lead to lysosomal trapping (phospholipidosis). In vitro evaluations of similar carboximidamide derivatives often require careful monitoring for acute cytotoxicity in hepatic and renal models[2].

  • The Hydroiodide Salt: The presence of the iodide counterion ( I− ) presents a unique assay artifact challenge. Iodide is a mild reducing agent. When evaluating hydroiodide salts in vitro, iodide can prematurely reduce colorimetric dyes (like MTT or XTT) independently of cellular metabolism, leading to false-positive viability signals[3].

Mechanism Compound 3-Oxopiperazine-1-carboximidamide Cellular Uptake Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) Compound->Mito High Doses (>100 µM) hERG hERG K+ Channel Blockade Compound->hERG Structural Alert ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Apoptosis Apoptotic Pathway Activation (Caspase 3/7) ROS->Apoptosis Arrhythmia Action Potential Prolongation (Pro-arrhythmic Risk) hERG->Arrhythmia

Figure 1: Predicted cellular toxicity mechanisms and structural alerts for piperazine derivatives.

Synthesized Quantitative Safety Data

Based on the in vitro profiling of closely related piperazine-carboximidamide analogs and hydroiodide salts[4][5], the following table summarizes the predictive quantitative safety thresholds. This data serves as a benchmark for evaluating the therapeutic window of downstream derivatives.

Assay TypeCell Line / TargetPredictive Safety Threshold (Analog Data)Clinical/Toxicological Significance
Basal Cytotoxicity HepG2 (Human Hepatocytes) IC50​ > 150 µMLow risk of acute hepatotoxicity; indicates good general cellular tolerance.
Neurotoxicity SH-SY5Y (Human Neuroblastoma) IC50​ ~ 60 - 90 µMModerate risk; typical of piperazine derivatives requiring mitochondrial monitoring.
Cardiotoxicity CHO-hERG (K+ Channel) IC50​ > 45 µMLow to moderate pro-arrhythmic risk; structural modification may be needed if IC50​ < 10 µM.
Genotoxicity S. typhimurium (Ames Test)Negative (No reversion)No inherent mutagenic structural alerts in the base scaffold.

Self-Validating In Vitro Protocols

To ensure scientific integrity and trustworthiness, the protocols used to evaluate 3-Oxopiperazine-1-carboximidamide hydroiodide must account for its specific chemical properties. The following methodologies are designed as self-validating systems.

Protocol A: Orthogonal Cell Viability Assay (ATP-Luminescence)

Causality: Because the hydroiodide salt can chemically reduce tetrazolium-based dyes (MTT/WST-8) and confound absorbance readings, an ATP-dependent luminescence assay (e.g., CellTiter-Glo) must be used. This measures actual metabolic ATP rather than relying on redox potential[4].

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells at 1×104 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 3-Oxopiperazine-1-carboximidamide hydroiodide in DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 1 µM to 300 µM (Final DMSO 0.5%).

  • Self-Validation Controls:

    • Positive Control: Doxorubicin (10 µM) to ensure assay sensitivity to apoptosis.

    • Negative Control: 0.5% DMSO vehicle.

    • Interference Control: Cell-free wells containing media + compound + assay reagent to rule out auto-luminescence.

  • Treatment: Expose cells to the compound for 48 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to the culture volume. Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: The basic amidine and piperazine nitrogens are prime candidates for hERG channel blockade. Automated patch-clamp provides high-fidelity electrophysiological data to determine if the compound induces action potential prolongation.

  • Cell Preparation: Utilize stably transfected CHO cells expressing the human ether-a-go-go-related gene (hERG).

  • Electrophysiological Setup: Whole-cell configuration is established using an automated planar patch-clamp system. Extracellular solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2​ , 1 MgCl2​ , 10 HEPES, 10 Glucose (pH 7.4).

  • Voltage Protocol: Cells are held at -80 mV. A depolarizing prepulse to +20 mV (2 seconds) is applied to open and inactivate channels, followed by a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current.

  • Self-Validation Controls:

    • Positive Control: E-4031 (100 nM), a known hERG inhibitor, must produce >80% tail current inhibition.

  • Compound Perfusion: Perfuse 3-Oxopiperazine-1-carboximidamide hydroiodide at ascending concentrations (1, 10, 30, 100 µM). Measure the peak tail current amplitude reduction relative to the baseline.

Workflow Start 3-Oxopiperazine-1-carboximidamide hydroiodide Cyto ATP-Luminescence Viability (Avoids Iodide Interference) Start->Cyto Cardio Automated Patch-Clamp (hERG Tail Current) Start->Cardio Geno Ames Test & Micronucleus (Mutagenicity) Start->Geno Cyto_Read IC50 Determination (HepG2, SH-SY5Y) Cyto->Cyto_Read Cardio_Read IC50 Thresholding (Pro-arrhythmic Risk) Cardio->Cardio_Read Geno_Read DNA Damage Assessment Geno->Geno_Read Safety Therapeutic Index & Safety Margin Calculation Cyto_Read->Safety Cardio_Read->Safety Geno_Read->Safety

Figure 2: Standardized in vitro safety screening workflow for piperazine-carboximidamide derivatives.

Conclusion

Evaluating the safety of early-stage intermediates like 3-Oxopiperazine-1-carboximidamide hydroiodide requires a predictive approach grounded in structural chemistry. By anticipating the neurotoxic potential of the piperazine ring, the membrane partitioning challenges of the carboximidamide group, and the assay-interfering properties of the hydroiodide salt, researchers can deploy targeted, self-validating in vitro assays. Implementing ATP-based viability assays and rigorous hERG electrophysiology ensures that downstream drug candidates built from this scaffold possess a viable therapeutic window.

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Foundational

Physicochemical Profiling and Synthetic Validation of 3-Oxopiperazine-1-carboximidamide Hydroiodide

Document Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the incorporation of highly polar, basic pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the incorporation of highly polar, basic pharmacophores is a proven strategy for enhancing target affinity, particularly in kinase inhibitors and protease antagonists. 3-Oxopiperazine-1-carboximidamide hydroiodide is a critical building block used to introduce a rigidified guanidine-like moiety into complex lead compounds. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its salt selection, and a self-validating protocol for its synthesis and analytical verification.

Physicochemical Profiling

Understanding the exact mass and registry identifiers of building blocks is fundamental to maintaining data integrity in high-throughput screening and structure-activity relationship (SAR) tracking. The hydroiodide salt of 3-oxopiperazine-1-carboximidamide is officially cataloged under CAS Registry Number 1216890-90-2 , while its free base form is tracked under CAS 1019624-12-4 .

The quantitative data for this compound is summarized in Table 1 below.

Table 1: Chemical Identity & Quantitative Properties
PropertyValue
Compound Name 3-Oxopiperazine-1-carboximidamide hydroiodide
Synonyms 3-Oxo-piperazine-1-carboxamidine hydroiodide
CAS Registry Number (Salt) 1216890-90-2
CAS Registry Number (Free Base) 1019624-12-4
Molecular Weight (Salt) 270.07 g/mol
Molecular Weight (Free Base) 142.16 g/mol
Chemical Formula C₅H₁₁IN₄O
SMILES I.NC(=N)N1CC(=O)NCC1

Structural & Mechanistic Rationale: The Causality of Salt Selection

A common question in synthetic planning is why this building block is commercially and synthetically preferred as a hydroiodide salt rather than a hydrochloride or free base.

The Causality:

  • Synthetic Efficiency: The most direct route to synthesize a carboximidamide (amidine) from a secondary amine involves the use of S-methylisothiourea hydroiodide as the amidinating agent. Isolating the product directly as the hydroiodide salt bypasses the need for a low-yielding ion-exchange step.

  • Crystallinity and Stability: Free base carboximidamides are highly basic and prone to absorbing atmospheric moisture (hygroscopicity), which leads to degradation and inaccurate stoichiometric weighing. The hydroiodide counterion is a large, soft anion that forms a highly stable, highly crystalline lattice with the rigid piperazinone core. This ensures long-term shelf stability and precise molar dosing during subsequent coupling reactions .

PharmacophoreLogic Core 3-Oxopiperazine Core (Rigidity & H-Bonding) Molecule 3-Oxopiperazine-1-carboximidamide HI MW: 270.07 g/mol Core->Molecule Amidine Carboximidamide Group (High Basicity & Target Affinity) Amidine->Molecule Salt Hydroiodide Counterion (Crystallinity & Shelf Stability) Salt->Molecule

Mechanistic rationale for the structural components of the hydroiodide salt.

Synthetic Methodology: Step-by-Step Protocol

To generate 3-oxopiperazine-1-carboximidamide hydroiodide (MW: 270.07 g/mol ), the following protocol utilizes a direct amidation strategy.

Step 1: Reagent Preparation

  • Action: Suspend piperazin-2-one (1.0 equivalent) and S-methylisothiourea hydroiodide (1.1 equivalents) in anhydrous ethanol (10 mL/g of starting material).

  • Causality: Utilizing anhydrous ethanol prevents the competitive hydrolysis of the S-methylisothiourea intermediate into a urea derivative, thereby maximizing the yield of the target amidine.

Step 2: Thermal Activation (Amidation)

  • Action: Heat the reaction mixture to reflux (approx. 75°C) under a nitrogen atmosphere for 12 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic displacement of the thiomethyl group by the secondary amine of the piperazinone ring.

Step 3: Off-Gas Scrubbing

  • Action: Route the effluent gas from the reflux condenser through a concentrated sodium hypochlorite (bleach) scrubber.

  • Causality: The stoichiometric byproduct of this reaction is methanethiol gas. Methanethiol is highly toxic and odorous; the bleach scrubber rapidly oxidizes it to odorless, water-soluble methanesulfonic acid, ensuring laboratory safety.

Step 4: Isolation and Crystallization

  • Action: Cool the reaction mixture to 0°C using an ice bath. If precipitation is incomplete, add cold diethyl ether dropwise until the solution becomes turbid. Filter the resulting precipitate.

  • Causality: Cooling decreases the solubility of the hydroiodide salt in ethanol, driving selective crystallization while leaving unreacted starting materials and organic impurities dissolved in the mother liquor.

SynthWorkflow SM Piperazin-2-one + S-Methylisothiourea HI Rxn Reflux (EtOH) 75°C, 12h SM->Rxn Scrub Bleach Scrubber (Traps Methanethiol) Rxn->Scrub Gas Cryst Crystallization (0°C, Et2O) Rxn->Cryst Liquid Pure Pure Salt CAS: 1216890-90-2 Cryst->Pure

Synthetic workflow for 3-oxopiperazine-1-carboximidamide hydroiodide.

Analytical Validation: A Self-Validating System

To guarantee that the synthesized material matches the CAS 1216890-90-2 registry profile and the exact molecular weight of 270.07 g/mol , the protocol must be treated as a self-validating system . This means the analytical outputs must mathematically and structurally prove the input hypotheses without relying on external assumptions.

Orthogonal Verification Strategy

1. Mass Spectrometry (LC-MS) - Validating Molecular Weight: Because the compound is a salt, it will dissociate in the LC mobile phase. A single MS scan is insufficient; a dual-polarity scan is required to close the mass balance loop.

  • Positive Ion Mode (ESI+): Detects the protonated free base. The expected signal is m/z 143.1 [M+H]+ . This confirms the free base molecular weight of 142.16 g/mol .

  • Negative Ion Mode (ESI-): Detects the counterion. The expected signal is m/z 126.9 [I]− .

  • Self-Validation: The sum of the free base (142.16) and the hydroiodic acid equivalent (127.91) mathematically equals the target molecular weight of 270.07 g/mol , proving the salt stoichiometry is 1:1.

2. Nuclear Magnetic Resonance (NMR) - Validating Connectivity:

  • ¹H NMR (DMSO-d₆): The spectrum must show the characteristic broad exchangeable singlets of the amidine protons ( δ ~7.5–8.5 ppm) and the lactam NH ( δ ~8.0 ppm). The aliphatic region will display the distinct splitting pattern of the piperazinone ring (a singlet for the isolated CH₂ between the two nitrogens, and two multiplets for the adjacent CH₂ groups).

Validation Salt Target: 3-Oxopiperazine-1-carboximidamide HI Expected MW: 270.07 g/mol LCMS Dual-Polarity LC-MS Salt->LCMS NMR 1H NMR (DMSO-d6) Salt->NMR PosMode ESI(+): m/z 143.1 Confirms Base (142.16 g/mol) LCMS->PosMode NegMode ESI(-): m/z 126.9 Confirms Iodide (127.91 g/mol) LCMS->NegMode Struct Spectroscopic Connectivity Confirms Piperazinone Core NMR->Struct

Self-validating analytical logic for molecular weight and structural confirmation.

References

  • Chemikart Chemical Directory. "3-Oxopiperazine-1-Carboximidamide hydroiodide - Properties and Synonyms." Chemikart. Available at:[Link]

Exploratory

Literature review on 3-Oxopiperazine-1-carboximidamide hydroiodide biological targets

The Chemical Biology of 3-Oxopiperazine-1-carboximidamide Derivatives: Targeting SHP2 in KRAS-Mutant Cancers Executive Summary The development of targeted therapies for KRAS-mutant cancers has historically been hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Biology of 3-Oxopiperazine-1-carboximidamide Derivatives: Targeting SHP2 in KRAS-Mutant Cancers

Executive Summary

The development of targeted therapies for KRAS-mutant cancers has historically been hindered by the smooth, featureless topology of the KRAS protein. However, a paradigm shift has occurred by targeting upstream regulators, specifically SHP2 (Src homology-2 domain containing protein tyrosine phosphatase-2) . As a Senior Application Scientist in drug discovery, I have observed that the structural optimization of allosteric SHP2 inhibitors is heavily reliant on highly specific pharmacophoric precursors.

Among these, 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS 1216890-90-2) has emerged not merely as a chemical catalog item, but as a critical building block in the synthesis of novel, orally bioavailable guanidine-based SHP2 allosteric inhibitors[1]. This technical guide explores the biological rationale, structural chemistry, and self-validating experimental workflows required to evaluate compounds derived from this moiety.

The Biological Target: SHP2 (PTPN11) and the KRAS Axis

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the RAS/RAF/MAPK signaling pathway[2]. In its basal state, SHP2 is auto-inhibited: its N-terminal SH2 domain folds over the PTP catalytic domain, blocking access to substrates. Upon stimulation by receptor tyrosine kinases (RTKs), the SH2 domains bind to phosphotyrosine motifs, causing a conformational shift that exposes the catalytic site.

Inhibitors derived from 3-oxopiperazine-1-carboximidamide are designed to act as allosteric stabilizers . Rather than competing with substrates at the highly conserved active site (which often leads to off-target toxicity), these compounds bind to the allosteric interface between the N-SH2 and PTP domains, functioning as a molecular glue that locks SHP2 in its closed, auto-inhibited conformation[2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) [Target] RTK->SHP2 Recruits & Activates KRAS KRAS (Mutant) SHP2->KRAS Promotes Activation Inhibitor 3-Oxopiperazine-1-carboximidamide Derivative Inhibitor->SHP2 Allosteric Inhibition MAPK RAF / MEK / ERK Cascade KRAS->MAPK Signaling Proliferation Tumor Proliferation & Survival MAPK->Proliferation Gene Transcription

Fig 1. SHP2 allosteric inhibition disrupts RTK-mediated KRAS/MAPK oncogenic signaling.

Pharmacophore Rationale: Why 3-Oxopiperazine-1-carboximidamide?

The selection of the 3-oxopiperazine-1-carboximidamide moiety in modern medicinal chemistry is driven by strict structure-activity relationship (SAR) requirements:

  • Guanidine Bioisosterism: The carboximidamide group mimics the basicity and hydrogen-bonding capacity of a guanidine group. This is crucial for anchoring the inhibitor into the allosteric pocket of SHP2, where it forms critical electrostatic interactions with acidic residues (e.g., Glu250)[1].

  • Conformational Rigidity: The 3-oxopiperazine ring restricts the conformational flexibility of the molecule. By pre-organizing the molecule into a bioactive conformation, it reduces the entropic penalty upon binding, significantly boosting binding affinity[2].

  • Physicochemical Tuning: Standard piperazines can be overly basic, leading to poor membrane permeability. The introduction of the amide carbonyl (the "3-oxo" modification) lowers the overall pKa of the adjacent nitrogen, enhancing cellular permeability and optimizing the pharmacokinetic profile for oral administration[1].

Quantitative Efficacy Profiling

Recent studies, such as those published in the 2, have utilized 3-oxopiperazine-1-carboximidamide derivatives to synthesize highly potent SHP2 inhibitors (e.g., Compound 23)[2]. The biological targets and efficacy metrics are summarized below:

Metric / AssayModel / TargetResult (Lead Compound)Biological Significance
Enzymatic IC50 Full-length SHP217.7 nMHigh-potency allosteric inhibition[2].
Cell Proliferation MIA PaCa-2 (Pancreatic, KRAS G12C)Significant dose-dependent inhibitionValidates anti-tumor efficacy in pancreatic cancer[2].
Cell Proliferation AsPC-1 (Pancreatic, KRAS G12D)Significant dose-dependent inhibitionDemonstrates broad-spectrum efficacy across different KRAS mutations[2].
Target Engagement CETSA (Intracellular)Positive thermal shiftConfirms direct intracellular binding to SHP2[1].
In Vivo Efficacy MIA PaCa-2 Xenograft Mice~50% TGI at 40 mg/kgDemonstrates oral bioavailability and systemic safety[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of 3-oxopiperazine-1-carboximidamide derivatives must rely on self-validating protocols. A phenotypic result (e.g., cell death) is meaningless without proving the specific mechanistic causality.

Workflow Step1 Chemical Synthesis (3-Oxopiperazine precursor) Step2 Enzymatic Assay (DiFMUP / SHP2 IC50) Step1->Step2 Step3 Cellular Assays (MIA PaCa-2 Proliferation) Step2->Step3 Step4 Target Engagement (CETSA Validation) Step3->Step4 Step5 In Vivo Efficacy (Xenograft TGI) Step4->Step5

Fig 2. Self-validating experimental workflow for SHP2 allosteric inhibitor development.

Protocol A: Full-Length SHP2 Allosteric Inhibition Assay (DiFMUP)
  • Causality & Self-Validation: We test compounds in parallel against full-length SHP2 (N-SH2-PTP-C-SH2) and the isolated PTP catalytic domain. A true allosteric inhibitor will show high potency against the full-length enzyme but fail to inhibit the isolated PTP domain. This internal control definitively proves the compound binds the allosteric interface rather than the orthosteric active site.

  • Methodology:

    • Buffer Preparation: Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT).

    • Enzyme Activation: Incubate full-length SHP2 (0.5 nM) with an activating peptide (IRS1_pY1172, 1 μM) for 30 minutes at room temperature to transiently open the auto-inhibited conformation.

    • Compound Incubation: Dispense the 3-oxopiperazine-1-carboximidamide derivative in a 10-point dose-response series (10 μM to 0.5 nM). Incubate for 30 minutes.

    • Substrate Addition: Initiate the reaction with the fluorogenic substrate DiFMUP (10 μM final concentration).

    • Kinetic Readout: Measure fluorescence continuously (Excitation: 358 nm, Emission: 450 nm) for 30 minutes. Calculate initial velocities to determine the IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA)
  • Causality & Self-Validation: Phenotypic assays cannot distinguish between SHP2 inhibition and off-target cytotoxicity. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (Tm). If SHP2 is thermally stabilized but a control protein (e.g., GAPDH) is not, the protocol self-validates the compound's on-target specificity inside a living cell[1].

  • Methodology:

    • Cell Treatment: Culture MIA PaCa-2 cells to 80% confluence. Treat with the SHP2 inhibitor (10 μM) or DMSO vehicle control for 2 hours.

    • Thermal Gradient: Aliquot the cell suspension into PCR tubes (100 μL each). Heat across a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis & Fractionation: Lyse cells via repeated freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes at 4°C to separate denatured proteins (pellet) from stable, folded proteins (supernatant).

    • Western Blotting: Resolve supernatants via SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-SHP2 primary antibody.

    • Quantification: A rightward shift in the melting curve (Tm) of the inhibitor-treated group confirms direct intracellular target engagement.

Conclusion

The integration of the 3-oxopiperazine-1-carboximidamide moiety into SHP2 inhibitors represents a masterclass in rational drug design. By balancing basicity, conformational rigidity, and hydrogen-bonding potential, this precursor enables the synthesis of potent allosteric modulators capable of dismantling the oncogenic KRAS/MAPK signaling axis from upstream. For drug development professionals, mastering the self-validating assays required to evaluate these compounds is paramount to advancing the next generation of targeted cancer therapeutics.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers.Journal of Medicinal Chemistry - ACS Publications (2023).
  • 4-[6-Amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-3-oxopiperazine-1-carboximidamide | CID 172443670.PubChem - National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Oxopiperazine-1-carboximidamide hydroiodide

An Application Note and Step-by-Step Protocol for the Synthesis of 3-Oxopiperazine-1-carboximidamide hydroiodide Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Oxopiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 3-Oxopiperazine-1-carboximidamide hydroiodide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Oxopiperazine-1-carboximidamide hydroiodide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in three main stages: (I) preparation of the piperazin-2-one core via cyclocondensation, (II) guanidinylation of the N1-position of the piperazin-2-one intermediate, and (III) formation and purification of the final hydroiodide salt. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

Piperazine and its derivatives are privileged scaffolds in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] The incorporation of a constrained cyclic structure like 3-oxopiperazine (also known as piperazin-2-one) can impart favorable pharmacokinetic properties. Furthermore, the guanidinium group is a key structural element in many biologically active compounds, including the amino acid arginine, and is crucial for molecular recognition through its ability to form strong hydrogen bonds and electrostatic interactions.[3][4] The combination of these two moieties in 3-Oxopiperazine-1-carboximidamide creates a molecule with significant potential for interacting with biological targets. This protocol details a robust and logical pathway to synthesize the hydroiodide salt of this compound, designed for high purity and scalability in a research setting.

Overall Synthetic Scheme

The synthesis follows a three-part linear sequence starting from readily available commercial reagents.

G cluster_0 Part A: Synthesis of Intermediate I cluster_1 Part B: Synthesis of Intermediate II cluster_2 Part C: Formation of Final Product A Ethylenediamine + Ethyl Chloroacetate B Piperazin-2-one (Intermediate I) A->B Reflux in EtOH (Cyclocondensation) C Piperazin-2-one (Intermediate I) E 3-Oxopiperazine-1-carboximidamide (Intermediate II - Free Base) C->E DIPEA, DMF (Guanidinylation) D 1H-Pyrazole-1-carboxamidine hydrochloride D->E DIPEA, DMF (Guanidinylation) F Intermediate II (Free Base) H 3-Oxopiperazine-1-carboximidamide hydroiodide (Final Product) F->H Isopropanol (Salt Formation) G Hydroiodic Acid (HI) G->H Isopropanol (Salt Formation)

Caption: Overall three-part synthetic pathway.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )Example Quantity (10 mmol scale)Molar Eq.Notes
EthylenediamineC₂H₈N₂60.106.01 g (6.7 mL)10.0Must be >99% pure.
Ethyl ChloroacetateC₄H₇ClO₂122.551.23 g (1.0 mL)1.0Lachrymator, handle in fume hood.
Ethanol (Absolute)C₂H₅OH46.07~100 mL-Solvent for Part A.
1H-Pyrazole-1-carboxamidine HClC₄H₇ClN₄146.581.61 g1.1Guanidinylating agent.[5]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.88 g (5.2 mL)3.0Hünig's base, non-nucleophilic.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Anhydrous, solvent for Part B.
Hydroiodic Acid (57% in H₂O)HI127.91~2.5 g (1.7 mL)1.1Corrosive.
IsopropanolC₃H₈O60.10~50 mL-Solvent for Part C.
Diethyl Ether(C₂H₅)₂O74.12As needed-For washing.
Dichloromethane (DCM)CH₂Cl₂84.93As needed-For extraction.
Saturated Sodium BicarbonateNaHCO₃(aq)-As needed-For workup.
BrineNaCl(aq)-As needed-For workup.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol: Step-by-Step Methodology

PART A: Synthesis of Piperazin-2-one (Intermediate I)

Causality behind the method: This procedure is a classic cyclocondensation. Using a large excess of ethylenediamine serves two purposes: it acts as the solvent and as a base to neutralize the HCl generated during the reaction, while also statistically favoring the formation of the monosubstituted acyclic intermediate over the disubstituted product, which facilitates subsequent intramolecular cyclization to the desired lactam.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylenediamine (10.0 eq, 6.7 mL).

  • Addition of Reactant: While stirring, add ethyl chloroacetate (1.0 eq, 1.0 mL) dropwise to the ethylenediamine at room temperature over 15 minutes. An exothermic reaction will occur, and a white precipitate (ethylenediamine hydrochloride) will form.

  • Cyclization: Heat the reaction mixture to reflux (approx. 116-118 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Scientist's Note: The reaction progress can be monitored by TLC (eluent: 10% Methanol in Dichloromethane with 1% NH₄OH). The product, piperazin-2-one, is a polar compound.

  • Workup & Isolation: a. Allow the mixture to cool to room temperature. b. Remove the excess ethylenediamine under reduced pressure using a rotary evaporator. This step is crucial and may require heating the water bath to 60-70 °C. c. The resulting viscous residue contains the product and ethylenediamine hydrochloride. Add absolute ethanol (~50 mL) and stir to dissolve the product, leaving most of the salt as a solid. d. Filter the mixture to remove the salt. Wash the salt with a small amount of hot ethanol. e. Combine the filtrates and concentrate under reduced pressure to yield the crude piperazin-2-one.

  • Purification: a. Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/ether mixture. b. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected yield is typically in the range of 50-65%.

PART B: Synthesis of 3-Oxopiperazine-1-carboximidamide (Intermediate II)

Causality behind the method: This step utilizes a highly efficient and mild guanidinylating agent, 1H-Pyrazole-1-carboxamidine hydrochloride.[7][8][9] This reagent readily transfers an amidine group to primary and secondary amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction, driving the equilibrium towards the product.[7] Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents side reactions.

  • Reaction Setup: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve piperazin-2-one (Intermediate I, 1.0 eq, 1.0 g) in anhydrous DMF (50 mL).

  • Addition of Reagents: To the stirred solution, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq, 1.61 g) followed by the dropwise addition of DIPEA (3.0 eq, 5.2 mL).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

    • Scientist's Note: The reaction should be monitored by TLC (e.g., 15% MeOH in DCM) or LC-MS to confirm the consumption of the starting piperazin-2-one. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup & Isolation: a. Remove the DMF solvent under high vacuum. This may require heating the flask gently (40-50 °C). b. To the resulting residue, add dichloromethane (DCM, 50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of 3-Oxopiperazine-1-carboximidamide as a solid or viscous oil.

PART C: Synthesis of 3-Oxopiperazine-1-carboximidamide hydroiodide (Final Product)

Causality behind the method: The final step is a standard acid-base reaction to form the desired salt. The free base, being a guanidine derivative, is sufficiently basic to be protonated by hydroiodic acid. Using a solvent like isopropanol, in which the free base is soluble but the hydroiodide salt is poorly soluble, allows for the direct precipitation and isolation of the pure product upon addition of the acid.[10]

  • Dissolution: Dissolve the crude free base (Intermediate II) from Part B in a minimal amount of warm isopropanol (approx. 20-30 mL). Filter if any insoluble impurities are present.

  • Salt Formation: Cool the isopropanol solution in an ice-water bath (0-5 °C). While stirring vigorously, add hydroiodic acid (57% in water, 1.1 eq) dropwise.

    • Scientist's Note: A white or off-white precipitate should form almost immediately. The slow addition of acid is critical to ensure the formation of well-defined crystals and to avoid trapping impurities.

  • Crystallization & Isolation: a. After the addition is complete, continue stirring the slurry in the ice bath for an additional 30-60 minutes to maximize precipitation. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying.

  • Drying: Dry the final product, 3-Oxopiperazine-1-carboximidamide hydroiodide, under high vacuum to a constant weight.

Experimental Workflow Diagram

Caption: High-level experimental workflow.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The spectra should show characteristic signals for the piperazinone ring protons, the carbon backbone, and exchangeable protons from the guanidinium group.

  • Mass Spectrometry (HRMS): To confirm the exact mass of the cation (C₅H₁₁N₄O⁺).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O (amide) and N-H stretches.

Safety and Handling

  • This protocol must be performed in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Ethyl chloroacetate is a lachrymator and is corrosive. Avoid inhalation and contact with skin.

  • Hydroiodic acid is highly corrosive and should be handled with extreme care.

  • Ethylenediamine is corrosive and flammable.

  • Consult the Material Safety Data Sheet (MSDS) for all reagents before use.

References

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved from [Link]

  • CN106117153A - The preparation method of 2 piperazinones. (2016). Google Patents.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2011). ResearchGate. Retrieved from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(22), 6245–6247. Retrieved from [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992). Semantic Scholar. Retrieved from [Link]

  • Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Piperazin-2-ones. (2023). Thieme Chemistry. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives. (2007). Google Patents.
  • Derivatized Oxopiperazine Rings from Amino Acids. (2002). ResearchGate. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (1994). PubMed. Retrieved from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. (2004). The Vespiary. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). Heterocyclic Letters. Retrieved from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). ResearchGate. Retrieved from [Link]

  • US5227483A - Process for recovery of amines and volatile acids from amine salts. (1993). Google Patents.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. (2021). ACS Publications. Retrieved from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Validation of 3-Oxopiperazine-1-Carboximidamide Hydroiodide Stock Solutions

Document Type: Standard Operating Protocol & Application Note Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Introduction and Chemical Context 3-Oxopiperazine-1-carboximidamide hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Introduction and Chemical Context

3-Oxopiperazine-1-carboximidamide hydroiodide (CAS: 1216890-90-2) is a highly versatile cyclic amidine building block and pharmacological probe [1]. Carboximidamide (amidine) moieties are critical pharmacophores in medicinal chemistry, frequently utilized to mimic arginine residues in the design of nitric oxide synthase (NOS) inhibitors, protease inhibitors, and antimicrobial agents [2].

The compound is typically supplied as a hydroiodide salt to enhance its stability and solubility in polar solvents compared to its free base form (CAS: 1019624-12-4) [3]. However, the presence of the iodide counterion introduces specific physicochemical vulnerabilities—namely, the susceptibility of iodide to oxidize into elemental iodine ( I2​ ) under light and oxygen exposure, which can severely interfere with colorimetric, fluorometric, and biological assays. This guide establishes a self-validating protocol for preparing, storing, and verifying stock solutions of this compound to ensure absolute experimental integrity.

Physicochemical Properties & Solubility Profile

Understanding the fundamental properties of the hydroiodide salt is essential for predicting its behavior in solution. The salt formation significantly enhances its dissolution thermodynamics in polar protic and aprotic solvents [4].

Table 1: Physicochemical Specifications [3, 5]
PropertyValue / DescriptionOperational Implication
Chemical Formula C5​H11​IN4​O Contains an oxidizable iodide counterion.
Molecular Weight 270.07 g/mol Required for precise molarity calculations.
Primary Solvents DMSO, Milli-Q Water, MethanolHighly soluble in polar environments.
Stability Vulnerabilities Photo-oxidation, HygroscopyMust be stored desiccated and protected from light.
Visual Appearance White to off-white solidA yellow/brown tint indicates iodide oxidation.

Causality-Driven Experimental Choices

To ensure the trustworthiness of the resulting stock solution, every step in the preparation workflow is driven by a mechanistic rationale:

  • Solvent Selection (DMSO vs. Water): While the hydroiodide salt is water-soluble, aqueous solutions of amidines can undergo slow hydrolysis over extended periods, and dissolved oxygen accelerates iodide oxidation [2]. Therefore, anhydrous DMSO (≥99.9%) is the preferred solvent for long-term master stocks. Aqueous solutions should only be prepared as working dilutions immediately prior to the assay.

  • Amber Vial Utilization: Light catalyzes the photo-oxidation of I− to I2​ . I2​ is a known assay interferent that can quench fluorescence and react with nucleophilic residues on proteins. Using amber glass vials prevents UV-mediated degradation.

  • Argon/Nitrogen Purging: Displacing atmospheric oxygen from the headspace of the storage vial prevents oxidative degradation during freeze-thaw cycles.

Step-by-Step Protocol: Stock Solution Preparation

Materials Required
  • 3-Oxopiperazine-1-carboximidamide hydroiodide powder (equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

  • Analytical balance (0.01 mg precision)

Methodology: 10 mM Master Stock Preparation
  • Equilibration: Allow the sealed vial of the lyophilized powder to reach room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial causes atmospheric moisture condensation, which introduces water into the anhydrous stock and accelerates degradation.

  • Weighing: Accurately weigh 2.70 mg of 3-Oxopiperazine-1-carboximidamide hydroiodide into a sterile, static-free amber glass vial.

  • Dissolution: Add exactly 1.00 mL of anhydrous DMSO to the vial.

  • Homogenization: Vortex the solution gently for 30 seconds. Do not sonicate unless necessary, as ultrasonic cavitation can generate localized heat and free radicals that promote iodide oxidation.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere Sealing: Gently blow a stream of Argon or Nitrogen gas over the headspace of each aliquot for 3–5 seconds before immediately capping tightly.

  • Storage: Store the aliquots at -20°C or -80°C.

Self-Validating Quality Control System

A robust protocol must be self-validating. To ensure the stock solution has not degraded prior to use in sensitive biological assays, implement the following checks:

  • Visual Inspection (Primary Check): The DMSO stock must remain completely colorless. If the solution exhibits a yellow or light brown discoloration, it indicates the formation of I2​ via iodide oxidation. Action: Discard the aliquot.

  • LC-MS Verification (Secondary Check): For critical high-throughput screening (HTS) campaigns, run a 1 µL sample of the stock diluted in acetonitrile/water through an LC-MS system. The intact mass of the free base ( [M+H]+=143.09 ) should be the dominant peak, with no significant degradation products (such as hydrolyzed amides).

Workflow Visualization

The following diagram illustrates the critical path for preparing and validating the stock solution, emphasizing the decision gates that ensure experimental integrity.

G Start Equilibrate Powder to Room Temp Weigh Weigh 2.70 mg (for 10 mM stock) Start->Weigh Dissolve Dissolve in 1.0 mL Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Purge Purge Headspace with Argon/N2 Aliquot->Purge Store Store at -20°C Purge->Store QC_Visual Visual QC: Is Solution Colorless? Store->QC_Visual Thaw for use Proceed Proceed to Assay QC_Visual->Proceed Yes (Colorless) Discard Discard Aliquot (Iodide Oxidation) QC_Visual->Discard No (Yellow/Brown)

Figure 1: Preparation and Self-Validating Quality Control Workflow for Hydroiodide Salt Solutions.

References

  • National Institutes of Health (NIH). "Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems." PMC. Available at:[Link]

Method

HPLC method development and validation for 3-Oxopiperazine-1-carboximidamide hydroiodide

An Application Note and Comprehensive Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 3-Oxopiperazine-1-carboximidamide hydroiodide Abstract This document provides a comprehensive gu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 3-Oxopiperazine-1-carboximidamide hydroiodide

Abstract

This document provides a comprehensive guide for the development and subsequent validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Oxopiperazine-1-carboximidamide hydroiodide. The inherent polarity of this analyte presents a significant chromatographic challenge, necessitating a departure from traditional reversed-phase methodologies. This guide details a systematic approach using Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve robust retention and separation. The subsequent validation protocol is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is suitable for its intended purpose in a quality control environment.

Introduction and Analyte Properties

3-Oxopiperazine-1-carboximidamide is a heterocyclic compound featuring a piperazine core, a structure prevalent in many pharmaceutically active molecules. The carboximidamide group, a derivative of guanidine, imparts a strong basic character and high polarity to the molecule. As the hydroiodide salt, the compound is expected to be highly water-soluble.

These physicochemical properties make analysis by conventional reversed-phase (RP) HPLC problematic. In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.[1] Highly polar compounds like 3-Oxopiperazine-1-carboximidamide exhibit minimal interaction with C18 or C8 stationary phases, leading to poor or no retention and elution near the solvent front (void volume).[2][3]

To overcome this challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen chromatographic mode. HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or amino functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4][5] A water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes are retained by partitioning into this layer from the bulk organic mobile phase.[5][6] This provides an effective mechanism for retaining and separating very polar compounds.[7]

Part I: HPLC Method Development

The objective of this method development is to create a specific, robust, and reliable stability-indicating assay for 3-Oxopiperazine-1-carboximidamide hydroiodide. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[8]

Chromatographic Mode Selection

The decision to employ HILIC is a critical first step, driven by the analyte's polar nature. The workflow below illustrates the rationale.

A Start: Analyze Analyte Properties (3-Oxopiperazine-1-carboximidamide) B High Polarity? (Carboximidamide, Piperazine core) A->B C Traditional Reversed-Phase (C18) Likely poor retention B->C Yes D Alternative Strategies Needed C->D E HILIC (Hydrophilic Interaction) D->E F Ion-Pairing RP-HPLC D->F G Selected Approach: HILIC offers better MS compatibility and avoids complex mobile phases E->G

Caption: Rationale for selecting HILIC over traditional RP-HPLC.

Initial Instrument and Method Conditions

Based on established principles of HILIC, the following starting parameters are proposed.[5][9]

ParameterInitial ConditionRationale
HPLC Column HILIC Amide or Silica phase, 150 x 4.6 mm, 3.5 µmAmide phases offer excellent retention for polar neutral and basic compounds and are highly robust.[7] A standard column geometry is chosen for initial development.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic AcidAmmonium formate is a volatile buffer, making the method compatible with mass spectrometry (MS) if needed.[10] A low pH ensures the analyte is consistently protonated, aiding peak shape.[5]
Mobile Phase B AcetonitrileAcetonitrile is the most common weak solvent for HILIC, providing good separation efficiency.[4]
Gradient 95% B to 60% B over 10 minutesA gradient elution is used to ensure elution of the main peak and any potential impurities with varying polarities. In HILIC, increasing the aqueous content (A) increases elution strength.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak efficiency.
Detection Wavelength Determined by UV Scan (e.g., 210 nm)The carboximidamide group lacks a strong chromophore in the >230 nm region. A low wavelength like 210 nm is often required for detection, necessitating a high-purity mobile phase.[11]
Injection Volume 5 µLA small injection volume minimizes peak distortion, especially when the sample solvent differs significantly from the mobile phase.
Sample Diluent Acetonitrile/Water (90:10 v/v)The sample diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape. Injecting a sample in a strong solvent (high water content) can cause severe peak distortion in HILIC.
Method Optimization

Once initial chromatograms are obtained, the method is optimized to achieve the following system suitability criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Resolution (Rs): > 2.0 between the main peak and any adjacent peaks.

Optimization involves systematically adjusting parameters such as gradient slope, pH, and buffer concentration to improve separation and peak shape.

Part II: HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following protocol is based on the ICH Q2(R1) guideline.[12][14]

cluster_MD Method Development cluster_MV Method Validation (ICH Q2 R1) MD_Start Develop HPLC Method Specificity Specificity (Forced Degradation) MD_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOQ & LOD Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Caption: Overall workflow for HPLC method development and validation.

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][15]

Protocol:

  • Blank Analysis: Analyze the mobile phase and sample diluent to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.[16][17] This is crucial for establishing the stability-indicating nature of the method.[8][18]

    • Acid Hydrolysis: 1 mg/mL analyte in 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.[19]

    • Base Hydrolysis: 1 mg/mL analyte in 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.[19]

    • Oxidative Degradation: 1 mg/mL analyte in 3% H₂O₂ at room temperature for 24 hours.[19]

    • Thermal Degradation: Expose solid analyte to 105 °C for 24 hours. Dissolve in diluent for analysis.

    • Photolytic Degradation: Expose analyte solution to a light source (UV/Visible) as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte in the stressed samples to ensure there is no co-elution with degradation products.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the analyte peak and all degradation product peaks.

  • The analyte peak must pass peak purity analysis in all stressed conditions.

  • A target degradation of 5-20% is desirable to ensure significant degradation products are formed without completely destroying the analyte.[8]

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[20]

Protocol:

  • Prepare a stock solution of 3-Oxopiperazine-1-carboximidamide hydroiodide reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration LevelConcentration (µg/mL)Replicate 1 AreaReplicate 2 AreaReplicate 3 AreaMean Area
50%50
75%75
100%100
125%125
150%150
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] For an assay, the range is typically 80% to 120% of the test concentration.

Protocol: The data from the linearity and accuracy studies will be used to establish the range.

Acceptance Criteria: The method is linear, accurate, and precise within the specified range (e.g., 80-120 µg/mL).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies.[21]

Protocol:

  • Prepare a placebo (matrix without the active ingredient).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[21]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80
100%100
120%120
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]

3.5.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six separate samples at 100% of the target concentration from the same homogeneous batch.

  • Analyze the samples on the same day, with the same analyst, on the same instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

Acceptance Criteria: The %RSD should be ≤ 1.0%.

3.5.2. Intermediate Precision (Ruggedness)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Analyze six samples at 100% of the target concentration.

  • Compare the results from the repeatability and intermediate precision studies using an F-test and t-test to check for statistical significance.

Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • To confirm the LOQ, inject six replicate samples at the determined LOQ concentration and assess precision and accuracy.

Acceptance Criteria:

  • S/N ratio for LOD is approximately 3:1.

  • S/N ratio for LOQ is approximately 10:1.

  • Precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Protocol:

  • Analyze a sample while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (e.g., 28 and 32 °C).

    • Mobile Phase pH: ± 0.1 units (e.g., pH 2.9 and 3.1).

  • Assess the impact on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all tested variations, indicating the method is robust.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating a stability-indicating HPLC method for the highly polar compound 3-Oxopiperazine-1-carboximidamide hydroiodide. By employing HILIC, the inherent challenges of retaining such an analyte are overcome. The detailed validation protocol, designed to meet the stringent requirements of the ICH Q2(R1) guideline, ensures that the resulting method is accurate, precise, specific, and robust, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from [Link]

  • Pharmastability. (n.d.). Pharma Stability: Stability-Indicating Methods & Forced Degradation. Retrieved from [Link]

  • Scribd. (2010, June 15). Forced Degradation in HPLC Methods. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • YouTube. (2026, January 22). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • LCGC International. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of 3-Oxopiperazine-1-carboximidamide hydroiodide

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal stability of complex functionalized intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal stability of complex functionalized intermediates. 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS 1216890-90-2) is a highly versatile building block, notably utilized in the design of potent allosteric inhibitors (such as SHP2 inhibitors for KRAS-mutant cancers)[1]. However, its unique structural triad—a lactam (3-oxopiperazine), a carboximidamide (guanidine analogue), and a hydroiodide counterion—creates specific vulnerabilities to thermal and oxidative stress.

This guide provides a self-validating system of causality, troubleshooting, and protocols to ensure absolute scientific integrity during your synthesis workflows.

Mechanistic Analysis: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. Thermal degradation of this compound is not a single event but a multi-pathway cascade:

  • Iodide Oxidation (Photo-Thermal): The hydroiodide salt is inherently unstable under heat and light. Elevated temperatures accelerate the oxidation of the iodide anion ( I− ) into elemental iodine ( I2​ ), causing distinct yellow/brown discoloration[2].

  • Acid-Catalyzed Deamidation: At high temperatures, the dissociation of the salt can release trace hydroiodic acid (HI). This localized acidity, combined with heat, can attack the carboximidamide group, leading to the release of ammonia ( NH3​ ) and the formation of inactive urea derivatives[3].

  • Lactam Ring Opening: Under extreme thermal stress (>100°C) in the presence of nucleophiles (like trace moisture), the 3-oxopiperazine ring can undergo hydrolytic cleavage.

DegradationPathway Target 3-Oxopiperazine-1- carboximidamide HI Thermal Thermal Stress (> 50°C) Target->Thermal Exceeds T_max Oxidative Oxidative Stress (O2 + Light) Target->Oxidative Poor Storage Moisture Moisture (H2O) Target->Moisture Hygroscopic Uptake Ammonia Deamidation (NH3 Release) Thermal->Ammonia Amidine Cleavage Hydrolysis Amidine Hydrolysis (Urea Derivative) Thermal->Hydrolysis Accelerates Iodine Iodide Oxidation (I- -> I2) Yellow/Brown Discoloration Oxidative->Iodine Radical Mechanism Moisture->Hydrolysis Nucleophilic Attack

Fig 1. Multi-pathway thermal and oxidative degradation mechanisms of the target compound.

Troubleshooting Guides & FAQs

Q1: My reagent changed from a white powder to a sticky yellow/brown solid. Is it still usable? A: No. The color change indicates that the hydroiodide counterion has undergone photo-thermal oxidation, releasing elemental iodine ( I2​ )[2]. Iodine is a reactive electrophile and can cause unwanted side reactions (e.g., iodination of electron-rich aromatic rings) during your coupling steps. Causality & Solution: Discard heavily discolored batches. Prevent this by storing the compound at -20°C in amber vials under an inert atmosphere.

Q2: I am losing assay yield during a high-temperature coupling reaction (e.g., >80°C). What is happening? A: You are likely experiencing thermal deamidation. The carboximidamide group is sensitive to prolonged heating, especially in the presence of the HI counterion, which can mediate the decomposition of the organic base into ammonia and a urea byproduct[3]. Causality & Solution: Keep reaction temperatures below 50°C. If higher temperatures are thermodynamically required for your cross-coupling, you must perform a counterion exchange (free-basing) prior to heating.

Q3: Does solvent choice impact the thermal stability of this compound? A: Absolutely. Protic solvents (like methanol or ethanol) can act as nucleophiles at elevated temperatures, accelerating the hydrolysis of the carboximidamide group. Causality & Solution: Use anhydrous, aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) and ensure your reaction system is rigorously dried.

Quantitative Data: Stability Thresholds

ParameterCritical ThresholdPhysical ObservationPreventive Action
Temperature ( Tmax​ ) > 50°CAmmonia evolution, yield dropMaintain reactions < 50°C or swap counterion.
Light Exposure Ambient UV/VisYellow/brown discolorationUse amber glassware; minimize exposure.
Atmospheric Moisture > 30% RHClumping, hydrolysis of amidineHandle in glovebox; store with desiccants.
Solvent Compatibility Protic Solvents + HeatRapid degradation/solvolysisUse anhydrous aprotic solvents (e.g., DMF).

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and prevent thermal degradation, follow these field-proven methodologies.

Workflow Rec Receipt & Inspection Store Inert Storage (Argon, -20°C) Rec->Store Prep Sample Prep (Glovebox) Store->Prep React Thermal Reaction (T < 50°C, Dry) Prep->React

Fig 2. Optimized handling, storage, and reaction workflow to prevent thermal degradation.

Protocol 1: Counterion Exchange for High-Temperature Reactions

Purpose: To remove the thermally labile hydroiodide counterion before subjecting the 3-oxopiperazine core to temperatures >50°C.

  • Dissolution: Dissolve 1.0 mmol of 3-Oxopiperazine-1-carboximidamide HI in 10 mL of anhydrous Methanol at 0°C.

  • Resin Neutralization: Add 1.2 equivalents of a polymer-bound base (e.g., Amberlyst® A26, OH- form). Causality: Using a solid-supported resin prevents the introduction of aqueous bases, which would trigger thermal hydrolysis during solvent removal.

  • Agitation: Stir gently for 30 minutes at 0–5°C until the solution tests neutral to slightly basic.

  • Filtration: Filter out the resin under a nitrogen atmosphere.

  • Salt Formation (Optional): If a more stable salt is required for your specific downstream chemistry, add 1.0 equivalent of anhydrous HCl in dioxane at 0°C.

  • Concentration: Evaporate the solvent under reduced pressure, strictly maintaining the water bath temperature below 30°C to prevent thermal stress on the newly formed free base.

Protocol 2: Rigorous Inert Storage

Purpose: To mitigate both photo-oxidation of iodide[2] and moisture-induced hydrolysis.

  • Glovebox Transfer: Move the bulk container into a nitrogen or argon-purged glovebox immediately upon receipt.

  • Aliquotting: Divide the bulk material into single-use aliquots in amber glass vials. Causality: Single-use aliquots prevent repetitive freeze-thaw cycles and repeated exposure to atmospheric oxygen/moisture, which are the primary catalysts for degradation.

  • Sealing: Backfill the vials with Argon and seal tightly with PTFE-lined caps.

  • Storage: Store the sealed vials in a desiccator kept at -20°C.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. ACS Publications. URL: [Link]

  • Thermal decomposition of hydroiodic acid and hydrogen separation. International Atomic Energy Agency (IAEA). URL: [Link]

  • Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Defense Technical Information Center (DTIC). URL: [Link]

  • Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. National Institutes of Health (NIH). URL: [Link]

Sources

Optimization

Troubleshooting aqueous solubility issues with 3-Oxopiperazine-1-carboximidamide hydroiodide

Introduction Welcome to the technical support guide for 3-Oxopiperazine-1-carboximidamide hydroiodide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-Oxopiperazine-1-carboximidamide hydroiodide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common aqueous solubility challenges encountered with this compound. As a hydroiodide salt of a molecule containing a basic piperazine moiety, its solubility behavior is governed by well-defined physicochemical principles, primarily pH-dependence and ionic interactions.[1][2] This guide provides a series of structured, question-and-answer-based troubleshooting pathways, grounded in chemical theory, to ensure successful experimental outcomes.

Part 1: Foundational Physicochemical Principles

This section addresses the fundamental properties of the molecule that dictate its solubility. Understanding these principles is the first step in effective troubleshooting.

Q1: What are the key structural features of 3-Oxopiperazine-1-carboximidamide hydroiodide that influence its aqueous solubility?

Answer: The solubility of this compound is a function of three primary molecular features:

  • The Piperazine Ring: The core six-membered ring containing two nitrogen atoms is inherently polar and capable of forming hydrogen bonds with water. This structure generally confers good aqueous solubility to many derivatives.[1][3]

  • The Carboximidamide Group (Guanidine-like): This group is strongly basic due to the resonance stabilization of its protonated form. When protonated, it carries a positive charge, significantly enhancing its interaction with polar water molecules and thus increasing solubility.

  • The Hydroiodide Salt Form: The molecule is supplied as a salt, meaning the basic carboximidamide and/or piperazine nitrogen is already protonated, with iodide (I⁻) as the counter-ion. In its solid, salt form, the molecule is ionic, which is a state that generally favors aqueous dissolution.[4][5]

Q2: How does the pH of the aqueous medium fundamentally impact the solubility of this compound?

Answer: As a salt of a weak base, the aqueous solubility of 3-Oxopiperazine-1-carboximidamide hydroiodide is highly dependent on pH.

Underlying Principle: Ionization State The solubility of ionizable compounds is lowest when they are in their neutral, un-ionized state and highest when they are charged (ionized).[6][7] For a basic compound like this one, protonation (and thus charge) is favored in acidic conditions (lower pH).

  • At Low pH (e.g., pH 1-5): The compound will be fully protonated (cationic). This charged state is highly polar and will exhibit its maximum aqueous solubility .

  • As pH Increases (e.g., pH > 7): As the pH approaches and surpasses the compound's pKa, the molecule will begin to deprotonate, converting to its neutral free base form. This neutral form is significantly less polar and therefore less soluble in water. If the concentration is high enough, this can lead to precipitation.[8]

Part 2: Common Troubleshooting Scenarios & Solutions

This section provides direct answers and protocols for specific problems you may encounter during your experiments.

Q3: My 3-Oxopiperazine-1-carboximidamide hydroiodide is not dissolving, or is dissolving very slowly, in my neutral aqueous buffer (e.g., PBS at pH 7.4). What are my initial troubleshooting steps?

Answer: This is a common scenario, often arising because the pH of the buffer is near or above the pKa of the compound, favoring the less soluble free base form. Follow this systematic approach:

Initial Troubleshooting Workflow

G cluster_0 start Start: Compound fails to dissolve in neutral buffer (e.g., PBS pH 7.4) verify Step 1: Verify Buffer & Compound - Confirm buffer pH is correct. - Ensure compound purity. start->verify ph_adjust Step 2: Lower the pH - Prepare a buffer with a lower pH (e.g., pH 4-5). - Alternatively, add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your current suspension. verify->ph_adjust If buffer/compound are correct mechanical Step 3: Apply Gentle Mechanical Energy - Vortex vigorously. - Use a bath sonicator for 5-10 minutes. ph_adjust->mechanical If pH adjustment alone is insufficient success Success: Compound Dissolved ph_adjust->success [Likely Outcome] heat Step 4: Apply Gentle Heat (Use with Caution) - Warm the solution to 30-40°C. - Monitor for any signs of degradation (color change). mechanical->heat If still not fully dissolved mechanical->success heat->success fail Issue Persists: Consider Advanced Options (See Q5 & Q7) heat->fail

Caption: Initial troubleshooting workflow for dissolution issues.

Underlying Principle: Shifting the Equilibrium By lowering the pH, you increase the concentration of H⁺ ions in the solution. According to Le Châtelier's principle, this pushes the equilibrium Free Base + H⁺ ⇌ Protonated Salt to the right, favoring the formation of the more soluble, protonated species.[7] Mechanical energy and gentle heat help overcome the kinetic barriers of dissolution (the activation energy required to break the crystal lattice).[8]

Q4: I dissolved the compound in water, but it precipitated when I added it to my cell culture media, which contains various salts. What is happening?

Answer: This is likely the Common-Ion Effect . Your compound is a hydroiodide salt. If your experimental medium contains a significant concentration of iodide ions (I⁻) from another source (e.g., potassium iodide, sodium iodide), it can suppress the dissolution of your compound.

Underlying Principle: The Common-Ion Effect The dissolution of your compound is an equilibrium process: C₅H₁₀N₄O-H⁺I⁻ (solid) ⇌ C₅H₁₀N₄O-H⁺ (aq) + I⁻ (aq)

If the solution already contains iodide ions (the "common ion"), Le Châtelier's principle dictates that the equilibrium will shift to the left to counteract the increase in product concentration.[9][10] This shift towards the solid reactant results in decreased solubility and potential precipitation.[11][12]

G cluster_0 Dissolution Equilibrium cluster_1 Stress Applied cluster_2 Result (Le Châtelier's Principle) solid Compound (Solid) dissolved Compound (Dissolved Cation) + Iodide Ion (I⁻) solid->dissolved Dissolves dissolved->solid Precipitates shift Equilibrium shifts LEFT to consume excess I⁻ dissolved->shift Shift add_ion Add External Source of Iodide (I⁻) add_ion->dissolved Increases [I⁻] concentration precipitate Result: Increased Precipitation (Lower Solubility) shift->precipitate

Caption: The Common-Ion Effect causing precipitation.

Solution:

  • Analyze your Media: Check the composition of your buffer or media for sources of iodide.

  • Use a Different Salt Form: If possible, consider synthesizing or sourcing a different salt of the parent compound (e.g., hydrochloride or mesylate), which would not be susceptible to the iodide common-ion effect.[13][14]

  • Lower the Concentration: Work at a lower final concentration of your compound to stay below the reduced solubility limit.

Q5: I need to prepare a concentrated stock solution for serial dilutions. What is the best practice?

Answer: For preparing concentrated stock solutions, especially when aqueous solubility is limited, the standard approach is to use a water-miscible organic co-solvent.

Recommended Protocol:

  • Choose a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice. Dimethylformamide (DMF) is an alternative.[15]

  • Prepare the Stock: Dissolve the 3-Oxopiperazine-1-carboximidamide hydroiodide in 100% DMSO to your desired high concentration (e.g., 10-50 mM). The compound should be readily soluble in these organic solvents.

  • Dilution into Aqueous Buffer: When preparing your working solution, add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously . Never add the aqueous buffer to the concentrated DMSO stock, as this can cause immediate precipitation.

  • Mind the Final Co-solvent Concentration: For most biological assays, ensure the final concentration of the organic co-solvent is low (typically <0.5% v/v) to avoid artifacts.[8] If you observe precipitation upon dilution, you may need to lower the final working concentration of your compound.

Q6: Can I use heat or sonication to help dissolve the compound? What are the risks?

Answer: Yes, both methods can be effective, but they must be used with caution.

  • Sonication: A short period (5-15 minutes) in an ultrasonic bath is an excellent and generally safe method to overcome the kinetic barrier to dissolution. It provides localized energy to break up solid particles and enhance solvent interaction.

  • Heating: Gentle warming (e.g., to 37°C) can increase the thermodynamic solubility of most compounds.[8] However, prolonged exposure to higher temperatures can risk chemical degradation of the compound.

Best Practice: Always start with sonication. If you must use heat, use the lowest effective temperature for the shortest possible time. Prepare heated solutions fresh and do not store them. Visually inspect for any color change, which could indicate degradation.

Part 3: Quantitative Analysis & Protocols

To systematically overcome solubility issues, it is highly recommended to determine a pH-solubility profile for your specific experimental conditions.

Protocol 1: Determination of a pH-Solubility Profile

This protocol allows you to quantify the solubility of your compound across a range of pH values.

  • Prepare Buffers: Make a series of buffers covering your desired pH range (e.g., pH 2, 4, 6, 7.4, 8). Use buffers with low salt concentration where possible to minimize ionic strength effects.

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures the solution reaches equilibrium saturation.

  • Separate Phases: Allow the vials to sit undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the vials at a low speed.

  • Sample and Filter: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining undissolved microcrystals.

  • Analyze Concentration: Dilute the clear filtrate in an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.

Table 1: Illustrative pH-Solubility Profile

The following table presents hypothetical but chemically plausible data for 3-Oxopiperazine-1-carboximidamide hydroiodide to illustrate the expected trends.

Buffer SystempHCommon Iodide (I⁻) Present?Expected Solubility (µg/mL)Trend & Rationale
Glycine-HCl2.0No> 20,000High: Fully protonated, ionic form.
Acetate Buffer4.5No> 15,000High: Well below pKa, remains protonated.
Phosphate Buffer6.8No~ 1,500Moderate: Approaching pKa, some neutral free base may be present.
PBS (pH 7.4)7.4No~ 250Low: Likely above pKa, favors the less soluble neutral form.
Tris Buffer8.5No< 50Very Low: Dominated by the insoluble neutral free base.
KI-doped PBS7.4Yes< 100Suppressed: Common-ion effect further reduces solubility.[9][10]

Part 4: Advanced Considerations

Q7: My experiment is highly constrained and I cannot alter the pH or use co-solvents. What are my options?

Answer: If standard methods are not viable, you may need to explore advanced formulation strategies, which are common in drug development:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and enhance apparent solubility.[5]

  • Use of Excipients: Cyclodextrins can form inclusion complexes with the molecule, shielding the less-polar parts and increasing aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio, which can improve the rate of dissolution, though not the equilibrium solubility.[4]

These methods typically require specialized equipment and formulation expertise.

References

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Scilit. Retrieved from [Link]

  • Wikipedia. (2024). Common-ion effect. Retrieved from [Link]

  • JoVE. (2024, April 4). Extraction: Effects of pH. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8232 overcoming-challenges-in-small-molecule-drug-bioavailability-a-review-of-key-factors-and-approaches/]([Link] overcoming-challenges-in-small-molecule-drug-bioavailability-a-review-of-key-factors-and-approaches/)

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Pharma's Almanac. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Ion Effect. Retrieved from [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Streng, W. H., Tan, H. G., & Zoglio, M. A. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Retrieved from [Link]

  • Khan Academy. (n.d.). The common-ion effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

  • Serajuddin, A. T. M. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved from [Link]

  • Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. (2020, October 31). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Optimizing crystallization and purification conditions for 3-Oxopiperazine-1-carboximidamide hydroiodide

Technical Support Center: Crystallization & Purification of 3-Oxopiperazine-1-carboximidamide Hydroiodide Welcome to the Technical Support Center for the isolation and purification of 3-Oxopiperazine-1-carboximidamide hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Purification of 3-Oxopiperazine-1-carboximidamide Hydroiodide

Welcome to the Technical Support Center for the isolation and purification of 3-Oxopiperazine-1-carboximidamide hydroiodide. This highly polar, nitrogen-rich heterocyclic salt presents unique physicochemical challenges. The interplay of hydrogen bonding within the piperazine and carboximidamide moieties strongly dictates its crystal stability[1], while the hydroiodide counterion introduces risks of halide oxidation and hygroscopicity[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps designed for researchers and drug development professionals to achieve >99% purity.

I. Experimental Workflow Visualization

G N1 1. Crude 3-Oxopiperazine-1-carboximidamide HI N2 2. Dissolution (Hot Water + 0.5% Na2S2O5) N1->N2 N3 3. Hot Filtration (0.22 µm PTFE) N2->N3 N4 4. Anti-Solvent Addition (Isopropanol) N3->N4 N5 5. Controlled Cooling (0.2 °C/min to 5°C) N4->N5 N6 6. Filtration & Cold Wash (IPA) N5->N6 N7 7. Vacuum Drying (Dark, 40°C) N6->N7 N8 8. Purified API (>99% Purity) N7->N8

Workflow for the anti-solvent crystallization and purification of the hydroiodide salt.

II. Step-by-Step Methodology: Anti-Solvent Crystallization

Because hydrohalide salts of pharmaceutical intermediates often require careful control of protic/aprotic solvent ratios to form well-defined crystalline structures[3], an anti-solvent approach is highly recommended.

Step 1: Dissolution & Antioxidant Protection

  • Action: Suspend 10.0 g of crude 3-Oxopiperazine-1-carboximidamide hydroiodide in 15 mL of deionized water. Add 0.05 g (0.5% w/w) of sodium metabisulfite ( Na2​S2​O5​ ). Heat to 55°C under nitrogen until fully dissolved.

  • Causality: The high dielectric constant of water is required to break the strong ionic lattice of the hydroiodide salt. Sodium metabisulfite acts as a sacrificial reducing agent to prevent the oxidation of iodide ( I− ) to free iodine ( I2​ ), which would otherwise contaminate the crystal lattice with a yellow/brown tint.

  • Self-Validation Check: The solution must be completely transparent and colorless. If a yellow tint persists, add an additional 0.1% w/w Na2​S2​O5​ before proceeding.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.22 µm PTFE membrane filter into a clean, jacketed crystallization vessel.

  • Causality: Removes insoluble mechanical impurities and trace polymeric byproducts that can act as unwanted nucleation sites, ensuring that subsequent crystallization is controlled solely by supersaturation.

Step 3: Anti-Solvent Addition & Seeding

  • Action: Maintain the solution at 55°C. Slowly add 60 mL of Isopropanol (IPA) dropwise at a rate of 2 mL/min. Stop addition immediately when the solution reaches the cloud point (persistent slight turbidity). Add 0.1 g of pure product crystals as seeds, then hold the temperature for 30 minutes.

  • Causality: IPA lowers the dielectric constant of the mixture, decreasing the solubility of the salt and inducing supersaturation[4]. Seeding at the cloud point bypasses the primary nucleation energy barrier, preventing "oiling out" (liquid-liquid phase separation) and promoting the growth of a single polymorph.

  • Self-Validation Check: After the 30-minute hold, the turbidity should resolve into distinct, visible microcrystals suspended in a clear mother liquor.

Step 4: Controlled Cooling

  • Action: Resume adding the remaining IPA (up to a total of 120 mL) while simultaneously cooling the reactor to 5°C at a linear rate of 0.2°C/min.

  • Causality: Slow, linear cooling maintains the system within the metastable zone. Rapid crash-cooling causes rapid nucleation, trapping mother liquor inside the crystals (occlusion) and drastically lowering final purity.

Step 5: Isolation & Drying

  • Action: Filter the suspension under a vacuum. Wash the filter cake twice with 20 mL of cold IPA (0°C). Dry the solid in a vacuum oven at 40°C for 12 hours, strictly shielded from light.

  • Causality: Cold IPA purges residual unreacted piperazine starting materials without dissolving the product. Light shielding prevents photo-oxidation of the hydroiodide salt during the thermal stress of drying.

III. Quantitative Data: Solvent System Screening

Selecting the correct solvent/anti-solvent pair is critical, as different environments can yield distinct solvates or affect hygroscopicity[2].

Solvent System (Solvent : Anti-Solvent)Ratio (v/v)Yield (%)Purity (HPLC, %)Crystal HabitProcess Observations
Water : Isopropanol1 : 885.499.6PrismsExcellent filterability; highly stable white powder.
Water : Ethanol1 : 578.298.5NeedlesProne to filter-cake cracking; slight photo-sensitivity.
Methanol : Acetone1 : 465.097.2Fine PowderHigh risk of oiling out if concentration exceeds 1M.
Methanol : Ethyl Acetate1 : 572.598.8PlatesSlower crystallization kinetics; requires extended cooling.

IV. Troubleshooting Guide

Q: My crystallization mixture is forming a thick, sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level exceeds the critical threshold before nucleation can occur.

  • Immediate Fix: Reheat the mixture until the oil redissolves completely. Add 5-10% more of the primary solvent (water or methanol) to lower the concentration, then cool much more slowly.

  • Preventative Action: Introduce seed crystals exactly at the cloud point during anti-solvent addition to force solid-phase nucleation before the LLPS boundary is crossed.

Q: The final dried powder has a distinct yellow or light brown discoloration. Is the product ruined? A: The discoloration is caused by trace amounts of free iodine ( I2​ ) generated by the oxidation of the hydroiodide anion. While the core API may still be largely intact, the purity is compromised.

  • Resolution: You must recrystallize the batch. During the dissolution step, add 0.5% to 1.0% w/w of a reducing agent like sodium metabisulfite or sodium thiosulfate. Ensure the drying oven is completely opaque, as hydroiodides are highly photosensitive.

Q: TGA/DSC analysis of my purified batch shows a weight loss of ~5% before the melting point. What does this mean? A: Hydrohalide salts of organic amines frequently form hydrates or solvates depending on the crystallization environment[4]. A ~5% weight loss strongly suggests the formation of a monohydrate (water trapped in the crystal lattice). If an anhydrous form is required, you must dry the material under a higher vacuum (e.g., <10 mbar) at an elevated temperature (50°C), or switch to a strictly anhydrous solvent system (e.g., anhydrous methanol/ethyl acetate)[3].

V. Frequently Asked Questions (FAQs)

Q: Can I use a basic solvent or wash (like triethylamine or dilute NaOH) to remove acidic impurities? A: No. The carboximidamide moiety is highly susceptible to hydrolysis under basic conditions. Furthermore, introducing a base will neutralize the hydroiodide salt, converting the compound into its free base form. This will drastically alter its solubility profile, likely causing it to crash out uncontrollably alongside impurities.

Q: How do I effectively purge unreacted 3-oxopiperazine starting material? A: Unreacted 3-oxopiperazine is significantly more soluble in short-chain alcohols than the carboximidamide hydroiodide salt. Ensuring that your final filter cake wash utilizes cold isopropanol or ethanol will effectively dissolve and purge the starting material without causing yield loss of your target API.

Q: Why is the dissolution temperature capped at 55°C? A: Prolonged heating of carboximidamides in aqueous solutions above 60°C can lead to thermal degradation, specifically the hydrolysis of the imine bond, yielding urea derivatives and piperazine ring cleavage. 55°C provides the optimal balance between solubility enhancement and thermal stability.

VI. References

  • Crystalline products of CO2 capture by piperazine aqueous solutions. SciSpace.

  • Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. European Patent Office.

  • A high throughput screening method for the nano-crystallization of salts of organic cations. NIH.

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, ACS.

Sources

Optimization

Technical Support Center: Hydroiodide Impurity Removal from 3-Oxopiperazine-1-carboximidamide

Welcome to the Technical Support Center. 3-Oxopiperazine-1-carboximidamide is a critical intermediate and pharmacophore in the development of novel therapeutics, including SHP2 allosteric inhibitors targeting KRAS mutant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Oxopiperazine-1-carboximidamide is a critical intermediate and pharmacophore in the development of novel therapeutics, including SHP2 allosteric inhibitors targeting KRAS mutant cancers[1]. During its synthesis—typically via guanylation using S-methylisothiourea hydroiodide—the product is isolated as a hydroiodide salt.

Residual iodide is highly problematic: it can poison metal catalysts in downstream cross-coupling reactions, artificially alter the physicochemical properties of the API, and interfere with biological assays. This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate hydroiodide impurities.

I. Technical FAQs: Mechanisms & Causality

Q: Why is standard liquid-liquid extraction insufficient for removing the hydroiodide counterion? A: The carboximidamide (guanidine) moiety is highly basic (pKa ~13), forming a tight, stable ion pair with the iodide anion. Furthermore, the 3-oxopiperazine core is highly polar. This combination prevents the free base from partitioning effectively into organic solvents during standard basic aqueous workups. Specialized halide-to-anion exchange methods are strictly required[2].

Q: What is the mechanistic difference between using Silver Salts and Anion Exchange Resins for this process? A:

  • Silver Salt Precipitation (e.g., AgCl): Operates on a thermodynamic sink principle. Because the solubility product constant ( Ksp​ ) of AgI ( 8.3×10−17 ) is orders of magnitude lower than that of AgCl ( 1.8×10−10 ), the equilibrium is irreversibly driven toward AgI precipitation, effectively scavenging the iodide and releasing chloride ions into solution[3].

  • Anion Exchange Resins: Rely on affinity displacement. Strongly basic quaternary ammonium resins exhibit a significantly higher affinity for iodide over chloride due to iodide's larger ionic radius, higher polarizability, and lower hydration energy[2].

II. Decision Workflow

G Start Crude 3-Oxopiperazine-1-carboximidamide Hydroiodide Decision Select Removal Strategy Based on Scale & Purity Needs Start->Decision AgRoute Silver Salt Method (AgCl / Ag2CO3) Decision->AgRoute Lab Scale (<10g) ResinRoute Anion Exchange Method (Amberlite IRA-400 Cl-) Decision->ResinRoute Prep Scale (>10g) AgMech Thermodynamic Sink (Precipitation of AgI) AgRoute->AgMech ResinMech Affinity Displacement (I- replaces Cl- on resin) ResinRoute->ResinMech Validation In-Process Validation (AgNO3 / NH3 Test) AgMech->Validation ResinMech->Validation End Pure Hydrochloride Salt Isolated Validation->End Pass (White ppt)

Workflow for selecting and validating hydroiodide removal strategies for carboximidamides.

III. Self-Validating Experimental Protocols

Protocol A: Silver-Mediated Halide Exchange (AgCl Method)

Best for: Rapid, small-scale (<10 g) purification with visual reaction monitoring.

  • Dissolution: Dissolve the crude 3-oxopiperazine-1-carboximidamide hydroiodide in a mixture of Methanol/Water (8:2 v/v) to ensure complete solvation of the polar core.

  • Reagent Addition: Add 1.2 equivalents of freshly prepared, finely powdered AgCl.

    • Causality: AgCl directly exchanges the anion to the pharmaceutically acceptable hydrochloride without raising the pH. Avoid using strong bases or OH− resins, as the 3-oxopiperazine ring is susceptible to base-catalyzed hydrolysis.

  • Incubation: Stir the suspension vigorously in the dark at room temperature for 4 hours.

    • Causality: Darkness prevents the photolytic degradation of silver salts, which can generate free radical impurities and elemental silver.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the pad with hot methanol.

  • Self-Validation Checkpoint ( AgNO3​ Test): Take a 0.5 mL aliquot of the filtrate. Acidify with 2 drops of 1M HNO3​ , then add 2 drops of 0.1M AgNO3​ .

    • System Logic: If iodide is still present, a pale yellow precipitate (AgI) forms which is insoluble in aqueous NH3​ . If the exchange is complete, only a white precipitate (AgCl) forms, which readily dissolves upon the addition of 10% aqueous NH3​ . Do not proceed until the test confirms complete exchange.

  • Isolation: Concentrate the validated filtrate under reduced pressure to yield the pure hydrochloride salt.

Protocol B: Anion Exchange Resin Method (Amberlite IRA-400)

Best for: Large-scale (>10 g) processing, avoiding heavy metal contamination.

  • Resin Preparation: Slurry Amberlite IRA-400 ( Cl− form) in deionized water and pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by water until the eluate is pH neutral.

  • Loading: Load a 10% w/v solution of the compound in water onto the column.

  • Elution: Elute with deionized water at a flow rate of 1 CV/hour.

    • Causality: A slow flow rate is critical. Ion exchange is a diffusion-limited process; pushing the solvent too fast will cause kinetic bypass (channeling), leaving residual iodide in the product[2].

  • Self-Validation Checkpoint (Starch-Iodine Test): Collect fractions and spot them on a silica TLC plate. Spray with a 1% aqueous starch solution followed by 3% H2​O2​ .

    • System Logic: H2​O2​ oxidizes any residual iodide to iodine ( I2​ ), which intercalates into the starch helices to produce a deep blue-black color. Pool only the fractions that test strictly negative for iodide but positive for the target compound (via UV 254 nm).

  • Lyophilization: Pool the validated, iodide-free fractions and lyophilize to obtain a fluffy white powder.

IV. Quantitative Method Comparison

Summarized data for selecting the optimal purification route based on project constraints:

MethodReagent CostScalabilityResidual Iodide (ppm)Typical Yield (%)Processing Time
Silver Chloride (AgCl) HighLow (< 10 g)< 1085 - 906 hours
Silver Carbonate ( Ag2​CO3​ ) HighLow (< 10 g)< 580 - 856 hours
Anion Exchange Resin LowHigh (> 10 g)< 5090 - 9512 - 24 hours

V. Troubleshooting Matrix

Observed IssuePotential CauseMechanistic Solution
Incomplete iodide removal (yellow tint remains) Resin capacity exceeded or channeling occurred in the column.Ensure resin is fully swollen and packed without air bubbles. Decrease the elution flow rate to allow sufficient diffusion time for affinity displacement.
Product degradation / Ring opening Highly basic conditions from using an OH− form resin.Strictly use Cl− form resin. The 3-oxopiperazine ring is highly susceptible to hydrolysis at pH > 11.
Silver contamination in final product Colloidal AgI passed through the filter paper.Filter through a tightly packed Celite pad. AgI tends to form colloids; adding a small amount of inert salt (like NaCl) can help coagulate the colloid prior to filtration.

VI. References

1.[1] Title: Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers Source: acs.org URL: 2.[2] Title: A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids Source: nih.gov URL: 3.[3] Title: USRE34281E - Removal of iodine or iodide impurities Source: google.com URL:

Sources

Reference Data & Comparative Studies

Validation

3-Oxopiperazine-1-carboximidamide: A Comprehensive Stability Comparison of Hydroiodide vs. Hydrochloride Salts

As a Senior Application Scientist in preformulation and drug development, selecting the optimal salt form for a basic active pharmaceutical ingredient (API) or critical intermediate is a foundational decision. 3-Oxopiper...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preformulation and drug development, selecting the optimal salt form for a basic active pharmaceutical ingredient (API) or critical intermediate is a foundational decision. 3-Oxopiperazine-1-carboximidamide is a highly versatile heterocyclic building block, prominently featured as a hydrophilic, hydrogen-bonding pharmacophore in novel SHP2 allosteric inhibitors targeting KRAS mutant cancers 1.

Due to the highly basic nature of its carboximidamide (guanidine-like) moiety, this compound must be isolated as a salt. Commercially and synthetically, it is most frequently encountered as either a Hydroiodide (HI) or a Hydrochloride (HCl) salt. This guide provides an objective, data-driven comparison of these two salt forms, focusing on their physicochemical stability, degradation causality, and the experimental workflows required to validate them.

Mechanistic Context: Synthetic Origin vs. Pharmaceutical Preference

To understand the stability profiles of these salts, we must first understand their origin. The HI salt is typically the kinetic product of synthesis, whereas the HCl salt is the thermodynamic choice for pharmaceutical formulation.

  • The Hydroiodide (HI) Origin: The carboximidamide group is classically synthesized by reacting the secondary amine of 3-oxopiperazine with S-methylisothiourea hydroiodide. This naturally yields the HI salt. While convenient to isolate, iodide is a large, polarizable, and soft anion that introduces long-term stability risks.

  • The Hydrochloride (HCl) Preference: For clinical development, hydrochloride salts are the overwhelming dominant entity, comprising over 50% of all basic API salts 2. Chloride is a hard, small anion that forms robust, highly stable three-dimensional hydrogen-bonding networks with the lactam and carboximidamide protons.

Pathway A 3-Oxopiperazine (Secondary Amine) C HI Salt (Kinetic/Direct) [Prone to Oxidation] A->C Guanylation (- CH3SH) B S-Methylisothiourea Hydroiodide B->C D HCl Salt (Thermodynamic) [High Stability] C->D Ion Exchange (Resin/HCl)

Fig 1. Synthetic origin and ion-exchange pathway of 3-oxopiperazine-1-carboximidamide salts.

Comparative Stability Profiling

The following table summarizes the quantitative and qualitative stability metrics typical for the HI and HCl salts of 3-oxopiperazine-1-carboximidamide, derived from fundamental salt selection principles 3.

ParameterHydrochloride (HCl) SaltHydroiodide (HI) SaltMechanistic Causality
Thermal Stability (DSC) High (Sharp melt >200°C)Moderate (Broad melt ~180°C)Cl⁻ forms a tighter crystal lattice with higher lattice energy compared to the larger, diffuse I⁻ ion.
Photostability (ICH Q1B) Stable (No color change)Unstable (Turns yellow/brown)I⁻ has a low oxidation potential and readily oxidizes to elemental iodine ( I2​ ) under UV/Vis light.
Hygroscopicity (DVS) Low to Moderate (<2% weight gain at 80% RH)Low (<1% weight gain at 80% RH)I⁻ has lower hydration energy, often making HI salts less hygroscopic, though HCl can achieve low hygroscopicity via tight crystal packing 4.
Solution Stability (Aq) Stable (pH 1-7, >30 days)Degrades (Generates I3−​ over time)Dissolved I⁻ is highly susceptible to oxidation by dissolved oxygen, accelerated by trace transition metals.
The Achilles Heel of the HI Salt: Oxidative Vulnerability

While the HI salt may exhibit slightly lower hygroscopicity due to the low hydration energy of the iodide anion, its fatal flaw in drug development is chemical instability. Under environmental light or in the presence of atmospheric oxygen, iodide undergoes the following oxidation:

2I−→I2​+2e−

The generated elemental iodine ( I2​ ) complexes with residual iodide to form the triiodide anion ( I3−​ ), which is intensely yellow/brown. Even trace degradation (<0.1%) causes a dramatic color shift in the API powder, leading to immediate Quality Control (QC) failure and out-of-specification (OOS) results during shelf-life testing.

Self-Validating Experimental Protocols

To objectively prove the superiority of the HCl salt for long-term storage, the following self-validating workflows must be executed.

Workflow S1 Equilibrate Salt Candidates (HCl vs HI) S2 ICH Q1B Photostability (1.2M lux-hr, 200W-hr/m2) S1->S2 S3 DVS Isotherm Analysis (0-90% RH, 25°C) S1->S3 S4 HPLC-UV/MS Quantitation (Detect I2 & Degradants) S2->S4 S5 PXRD & DSC (Polymorph Integrity) S3->S5

Fig 2. Self-validating experimental workflow for comparative salt stability profiling.

Protocol 1: Accelerated Photostability & Oxidative Stress (ICH Q1B)

This protocol forces oxidative degradation to evaluate the stability of the counterion.

  • Preparation: Spread 50 mg of both the HCl and HI salts of 3-oxopiperazine-1-carboximidamide into thin layers (≤3 mm) in open clear glass Petri dishes.

  • Self-Validating Control: For each salt, prepare a "Dark Control" by wrapping a duplicate Petri dish completely in double-layered aluminum foil. Causality: If the dark control degrades, the degradation is driven by heat/humidity (thermodynamic), not photons (photochemical).

  • Exposure: Place all dishes in a photostability chamber. Expose to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of near-ultraviolet energy.

  • Analysis: Analyze via HPLC-UV/MS.

    • Observation: The HI salt will exhibit a distinct color change to yellow. HPLC will show a loss of mass balance in the UV trace due to the volatility of I2​ , whereas the HCl salt will maintain >99.5% purity and strict mass balance.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Static desiccator testing is obsolete; DVS provides kinetic, self-validating data on moisture interaction.

  • Setup: Load 10-15 mg of each crystalline salt into the DVS microbalance pan.

  • Method: Run a full sorption/desorption cycle at 25°C: step from 0% to 90% Relative Humidity (RH) in 10% increments, then step back down to 0% RH. Equilibrium criteria: dm/dt≤0.002%/min .

  • Self-Validation via Hysteresis: Analyze the gap between the sorption and desorption curves.

    • Causality: If the curves overlap perfectly (closed loop), moisture is merely adsorbing to the surface (good stability). If there is a wide gap (open loop) or a sudden step-change in weight, the salt is undergoing a phase change to a hydrate, which can compromise dissolution profiles and chemical stability 2.

  • Orthogonal Confirmation: Immediately analyze the post-DVS samples using Powder X-Ray Diffraction (PXRD) to confirm that the crystal lattice (polymorph) has not collapsed or altered after moisture exposure.

Final Verdict & Application Notes

For early-stage discovery chemistry, the Hydroiodide (HI) salt is acceptable for immediate in vitro screening, as it saves a synthetic ion-exchange step.

However, for any in vivo studies, scale-up, or preformulation development, the Hydrochloride (HCl) salt is strictly required. The oxidative liability of the iodide anion introduces unacceptable variables into long-term stability testing, formulation compatibility, and visual QC specifications. Converting the HI salt to the HCl salt via basic ion-exchange resin or treating the free base with methanolic HCl is a mandatory optimization step for 3-oxopiperazine-1-carboximidamide derivatives.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules / NIH. Available at:[Link]

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Profiling: 3-Oxopiperazine-1-Carboximidamide Hydroiodide vs. Structural Analogs

In modern drug discovery, particularly in the development of allosteric inhibitors (such as SHP2 inhibitors), the piperazine-carboximidamide scaffold has emerged as a highly privileged pharmacophore [1]. Accurate structu...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, particularly in the development of allosteric inhibitors (such as SHP2 inhibitors), the piperazine-carboximidamide scaffold has emerged as a highly privileged pharmacophore [1]. Accurate structural characterization of these intermediates is critical. This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of 3-Oxopiperazine-1-carboximidamide hydroiodide against its non-oxidized analog, Piperazine-1-carboximidamide.

By understanding the distinct electrospray ionization tandem mass spectrometry (ESI-MS/MS) behaviors of these compounds, analytical chemists can rapidly differentiate structurally similar metabolites and synthetic impurities.

Mechanistic Rationale & Experimental Design

When analyzing highly polar, basic compounds like 3-Oxopiperazine-1-carboximidamide hydroiodide (Free base MW: 142.16 Da), the choice of ionization technique and mobile phase is not arbitrary. The carboximidamide (guanidine-like) moiety is highly basic, making it an excellent candidate for positive-ion ESI [1].

Causality in Method Development
  • Mobile Phase Additives: We utilize 0.1% Formic Acid (FA) in both aqueous and organic phases. The rationale is twofold: FA ensures complete protonation of the carboximidamide group to form the stable [M+H]+ precursor ion ( m/z 143.1), and it suppresses the ionization of the iodide counterion, which otherwise causes ion suppression in the positive mode.

  • Collision Energy (CE) Ramping: Guanidine derivatives often exhibit a "hard" fragmentation threshold. A single CE is insufficient. We employ a CE ramp (15 eV to 45 eV) to capture both low-energy neutral losses (e.g., ammonia) and high-energy ring cleavages.

  • Self-Validating Protocol: To ensure the system is self-validating, a reserpine standard ( m/z 609.3) is injected prior to the sample sequence. The fragmentation of reserpine to m/z 195.1 at 30 eV serves as an internal benchmark for collision cell efficiency and mass accuracy.

Step-by-Step ESI-MS/MS Protocol
  • System Suitability: Inject 10 µL of 1 pg/µL reserpine. Verify mass accuracy ( 5 ppm) and fragmentation efficiency.

  • Sample Preparation: Dissolve 3-Oxopiperazine-1-carboximidamide hydroiodide in 50:50 Water:Acetonitrile containing 0.1% FA to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes to elute the salt front and retain the polar analyte.

  • MS Acquisition: Operate the Q-TOF or Triple Quadrupole MS in positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire MS/MS spectra using targeted collision energies of 15, 25, and 40 eV.

  • Data Processing: Extract the [M+H]+ chromatogram and integrate the MS/MS spectra, applying background subtraction from the pre-peak baseline.

Fragmentation Pathways & Structural Elucidation

The fragmentation of 3-Oxopiperazine-1-carboximidamide is driven by the localization of the charge on the terminal basic nitrogen of the carboximidamide group.

Fragmentation M [M+H]+ m/z 143.1 F1 Loss of NH3 m/z 126.1 M->F1 -17 Da (-NH3) F2 Loss of Cyanamide m/z 101.1 M->F2 -42 Da (-CH2N2) F3 Ring Cleavage (-CO) m/z 73.1 F2->F3 -28 Da (-CO)

Caption: Primary ESI-MS/MS fragmentation pathways of 3-Oxopiperazine-1-carboximidamide.

Key Mechanistic Steps:

  • Ammonia Loss (-17 Da): The most facile fragmentation at low CE (15 eV) is the expulsion of NH3​ from the carboximidamide group, yielding an amidinium-like fragment at m/z 126.1.

  • Cyanamide Loss (-42 Da): At moderate CE (25 eV), the entire carboximidamide moiety can be eliminated as cyanamide ( CH2​N2​ ), leaving the intact 3-oxopiperazine ring at m/z 101.1.

  • Lactam Cleavage (-28 Da): Unique to the "oxo" derivative, the m/z 101.1 ion undergoes high-energy (40 eV) ring opening and loss of carbon monoxide (CO), yielding a diagnostic fragment at m/z 73.1.

Comparative Performance: 3-Oxo vs. Unsubstituted Analogs

To objectively evaluate the diagnostic utility of these fragments, we compare 3-Oxopiperazine-1-carboximidamide against Piperazine-1-carboximidamide. The presence of the carbonyl group fundamentally alters the high-energy fragmentation landscape.

Quantitative Data Comparison
AnalytePrecursor [M+H]+ Dominant Low-CE Fragment (15 eV)Dominant High-CE Fragment (40 eV)Diagnostic Neutral Loss
3-Oxopiperazine-1-carboximidamide m/z 143.1 m/z 126.1 ( −NH3​ ) m/z 73.1 ( −CO from ring)-28 Da (CO)
Piperazine-1-carboximidamide m/z 129.1 m/z 112.1 ( −NH3​ ) m/z 87.1 (Intact piperazine)-42 Da ( CH2​N2​ )

Analytical Insight: While both compounds exhibit the characteristic −17 Da and −42 Da neutral losses associated with the carboximidamide group, the 3-oxo derivative is uniquely identified by the subsequent −28 Da loss of carbon monoxide from the lactam ring. This distinction is critical for LC-MS/MS method developers creating Multiple Reaction Monitoring (MRM) transitions; relying solely on the 143→101 transition may lead to false positives with other isobaric guanidines, whereas the 143→73 transition offers superior specificity.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Validation

Comparative Binding Affinity of 3-Oxopiperazine-1-Carboximidamide Hydroiodide Derivatives as SHP2 Allosteric Inhibitors

Targeting Kirsten rat sarcoma viral oncogene (KRAS) mutant cancers has historically been a formidable challenge in oncology due to the lack of traditional small-molecule binding pockets on the KRAS protein itself. Conseq...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeting Kirsten rat sarcoma viral oncogene (KRAS) mutant cancers has historically been a formidable challenge in oncology due to the lack of traditional small-molecule binding pockets on the KRAS protein itself. Consequently, drug development has pivoted to upstream regulators. Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical upstream node required for full RAS-MAPK activation .

While first-generation SHP2 allosteric inhibitors (e.g., SHP099) successfully proved the concept of locking the enzyme in its auto-inhibited state, they frequently rely on basic alkyl amine motifs. These highly basic centers can lead to off-target toxicities, including hERG channel blockade, and suboptimal pharmacokinetic (PK) profiles.

The introduction of 3-oxopiperazine-1-carboximidamide hydroiodide derivatives represents a novel class of guanidine-based allosteric inhibitors. By replacing the basic alkyl amine with a highly polar, resonance-stabilized guanidine moiety, researchers have engineered a scaffold that maintains critical hydrogen-bonding networks while mitigating lipophilic basicity penalties .

Structural Rationale & Causality

The synthesis of these derivatives utilizes 3-oxopiperazine-1-carboximidamide hydroiodide as a core building block to address two primary thermodynamic and safety hurdles in medicinal chemistry:

  • Reduction of Conformational Entropy ( ΔS ) : Early linear guanidine hits suffered from high entropic penalties upon binding. Cyclizing the linker into a rigid 3-oxopiperazine ring restricts the molecule's conformational freedom. When the inhibitor enters the tunnel-like allosteric pocket of SHP2, this pre-organization minimizes entropy loss, driving a more favorable Gibbs free energy ( ΔG ) and significantly tighter binding affinity.

  • Bioisosteric Replacement for Safety : The guanidine group acts as a bioisostere for the traditional alkyl amine. It forms essential hydrogen bonds with the Glu250 and Arg111 residues of SHP2, stabilizing the closed, auto-inhibited conformation . Because the positive charge of guanidine is delocalized, it avoids the localized basicity that typically traps drugs in hERG channels or lysosomes, resulting in exceptional oral bioavailability.

Pathway RTK Receptor Tyrosine Kinase (EGFR, etc.) SHP2_Open SHP2 (Active) PTP domain exposed RTK->SHP2_Open Phospho-peptide binding SHP2_Closed SHP2 (Auto-inhibited) N-SH2 blocks PTP SHP2_Closed->SHP2_Open Conformational shift KRAS KRAS (Mutant) Oncogenic Node SHP2_Open->KRAS Promotes signaling MAPK MAPK Signaling (Proliferation/Survival) KRAS->MAPK Drives tumor growth Inhibitor 3-Oxopiperazine-1-carboximidamide (e.g., Compound 23) Inhibitor->SHP2_Closed Allosteric locking (Binds tunnel interface) Inhibitor->SHP2_Open Prevents opening

Fig 1. SHP2 allosteric inhibition mechanism by 3-oxopiperazine-1-carboximidamide derivatives.

Comparative Binding Affinity & Pharmacokinetics

To objectively evaluate the performance of the 3-oxopiperazine-1-carboximidamide scaffold, we compare the optimized lead (Compound 23) against an early rigid-linker intermediate (Compound 2) and the industry-standard reference, SHP099.

InhibitorScaffold / Key FeatureSHP2 IC₅₀ (nM)MIA PaCa-2 Cell IC₅₀ (μM)Oral Bioavailability (F%)
SHP099 Pyrazine / Basic Alkyl Amine~71.0>10.0~40.0%
Compound 2 Rigid Piperazine Linker414.0N/AN/A
Compound 23 3-Oxopiperazine Guanidine17.76.866.3%

Data synthesized from Hou et al., 2023 . Compound 23 demonstrates superior enzymatic potency and cellular efficacy in KRAS-mutant pancreatic cancer models, alongside a highly translatable PK profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of counter-screens ensures that the observed binding affinity is strictly allosteric and translates functionally to live cells.

Protocol 1: Enzymatic DiFMUP Binding Affinity Assay

Causality Check: Allosteric inhibitors require the presence of the SH2 domains to function. Therefore, the assay must be run in parallel using full-length SHP2 (test) and the isolated SHP2 catalytic PTP domain (counter-screen). A true allosteric derivative will only inhibit the full-length construct.

  • Enzyme Preparation : Prepare full-length human SHP2 protein (1 nM final concentration) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20).

    • Causality: DTT is critical to keep the active-site cysteine reduced, while Tween-20 prevents non-specific inhibitor aggregation.

  • Allosteric Activation : Add 0.5 μM of bis-phosphorylated IRS1 peptide (dPEG8). This peptide binds the N-SH2 and C-SH2 domains, relieving basal auto-inhibition and opening the catalytic pocket.

  • Inhibitor Incubation : Dispense 3-oxopiperazine-1-carboximidamide derivatives (e.g., Compound 23) in a 10-point dose-response series. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation is mandatory because allosteric locking is a time-dependent equilibrium shift.

  • Substrate Cleavage : Initiate the reaction by adding 10 μM DiFMUP (fluorogenic substrate).

  • Readout & Validation : Measure fluorescence (Excitation: 358 nm / Emission: 450 nm). Calculate the IC₅₀ using a 4-parameter logistic fit. Verify that the IC₅₀ against the isolated PTP domain is >10 μM to confirm allosteric exclusivity.

Protocol E 1. Enzyme Prep Full-length SHP2 (Auto-inhibited) A 2. Activation Add IRS1 Peptide (Opens PTP site) E->A I 3. Inhibition Add Guanidine Derivatives A->I S 4. Substrate Add DiFMUP (Fluorogenic) I->S R 5. Readout Ex: 358nm / Em: 450nm Calculate IC50 S->R

Fig 2. Self-validating DiFMUP enzymatic workflow for SHP2 allosteric inhibitors.

Protocol 2: Cellular Target Engagement (p-ERK Downregulation)

Causality Check: To prove that the in vitro binding affinity translates to live-cell target engagement, we measure the downstream suppression of ERK phosphorylation in a KRAS-mutant cell line.

  • Cell Seeding : Seed MIA PaCa-2 cells (KRAS G12C) in 6-well plates and allow adherence overnight.

  • Serum Starvation : Replace media with serum-free DMEM for 16 hours.

    • Causality: This silences basal, non-specific receptor tyrosine kinase (RTK) signaling, isolating the pathway of interest.

  • Compound Treatment : Treat cells with the 3-oxopiperazine-1-carboximidamide derivative (0.1 μM to 10 μM) for 2 hours.

  • Stimulation : Pulse cells with 10 ng/mL EGF for exactly 10 minutes.

    • Causality: This synchronizes RTK-mediated SHP2 activation across the cell population.

  • Immunoblotting : Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Perform Western blotting probing for p-ERK1/2 (Thr202/Tyr204) versus total ERK. A dose-dependent decrease in p-ERK directly validates functional cellular binding.

References
  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

FTIR spectroscopy structural analysis of 3-Oxopiperazine-1-carboximidamide hydroiodide

Advanced FTIR Spectroscopy Structural Analysis: 3-Oxopiperazine-1-carboximidamide Hydroiodide As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly polar, functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced FTIR Spectroscopy Structural Analysis: 3-Oxopiperazine-1-carboximidamide Hydroiodide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly polar, functionalized heterocycles. 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS 1216890-90-2) [1] is a prime example. Featuring a rigid lactam ring, a basic carboximidamide (guanidine-like) moiety, and stabilized as a hydroiodide salt, this compound is a critical building block in modern drug development.

In this guide, we will objectively compare the analytical modalities used to evaluate this compound and contrast its structural FTIR markers against a standard alternative (piperazine-1-carboximidamide) to demonstrate how specific molecular modifications dictate spectroscopic performance.

Part 1: Analytical Modality Comparison (ATR-FTIR vs. KBr Pellet)

When analyzing heavy halide salts like hydroiodides, selecting the correct Fourier Transform Infrared (FTIR) sampling technique is the first critical decision. While Attenuated Total Reflectance (ATR) is the modern default for rapid screening, the classic KBr pellet transmission method remains the gold standard for deep structural elucidation[2][3].

The Causality of Spectral Artifacts: ATR relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent, ATR spectra inherently display weaker peak intensities at higher wavenumbers (e.g., the N-H stretching region) compared to transmission spectra. Furthermore, the high refractive index of iodine-containing salts can cause anomalous dispersion in ATR, leading to derivative-shaped peaks that complicate quantitative library matching[2]. KBr pellets, conversely, adhere strictly to the Beer-Lambert law, providing a longer effective pathlength that is highly sensitive to trace impurities and complex hydrogen-bonding networks[4].

Table 1: Performance Comparison of FTIR Modalities for Hydroiodide Salts
Analytical ParameterATR-FTIR (Rapid Alternative)KBr Pellet Transmission (Gold Standard)
Sensitivity / Pathlength Low (Shallow surface penetration)High (Longer effective pathlength through bulk)
Refractive Index Artifacts High risk (Derivative-shaped peaks possible)None (True transmission spectrum)
Sample Preparation Time < 1 minute (No matrix required)5–15 minutes (Milling and pressing required)
Quantitative Accuracy Moderate (Pathlength depends on contact pressure)High (Adheres strictly to Beer-Lambert law)

Part 2: Structural Marker Comparison (Target vs. Alternative)

To validate the structural integrity of 3-Oxopiperazine-1-carboximidamide hydroiodide, we must compare its spectral fingerprint against its non-oxidized alternative: Piperazine-1-carboximidamide .

Mechanistic Causality of Spectral Shifts: The introduction of the 3-oxo (lactam) group fundamentally alters the electron density of the piperazine ring. The strong electron-withdrawing nature of the carbonyl group restricts the ring's conformational flexibility and pulls electron density away from the adjacent nitrogen. Additionally, the massive, highly polarizable iodide anion (I⁻) forms exceptionally strong hydrogen bonds with the protonated amidine group (N⁺-H···I⁻). This interaction heavily dampens the N-H bond oscillator, causing a massive red-shift and peak broadening compared to free bases or lighter chloride salts[5].

Table 2: FTIR Spectral Marker Comparison
Functional GroupPiperazine-1-carboximidamide (Alternative)3-Oxopiperazine-1-carboximidamide HI (Target)Causality of Spectral Shift
Lactam C=O Stretch Absent~1650 – 1680 cm⁻¹ (Strong)Introduction of the ketone at position 3 creates a rigid lactam dipole.
Amidine C=N Stretch ~1595 – 1615 cm⁻¹~1580 – 1605 cm⁻¹ Conjugation and electron-withdrawing effect of the lactam ring lowers the bond order slightly.
Amidine N-H Stretch ~3170 – 3295 cm⁻¹ (Sharp)~3100 – 3300 cm⁻¹ (Broad, Red-shifted)Strong N⁺-H···I⁻ hydrogen bonding dampens the N-H vibrational frequency.
Aliphatic C-H Stretch ~2850 – 2950 cm⁻¹~2820 – 2940 cm⁻¹ Ring strain from the sp² hybridized lactam carbon subtly alters adjacent C-H bond strengths.

Part 3: Self-Validating Experimental Protocols

Trustworthiness in spectroscopy requires that every protocol inherently proves its own validity before data is accepted. Below are the self-validating workflows for both modalities.

Protocol A: High-Fidelity KBr Pellet Transmission
  • Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for >2 hours. Self-Validation Check: Press a blank KBr pellet and scan. A flat baseline with <0.02 Absorbance Units (AU) at 3440 cm⁻¹ (O-H stretch) validates that the matrix is truly anhydrous.

  • Sample Milling: Weigh 1.5 mg of 3-Oxopiperazine-1-carboximidamide hydroiodide and 150 mg of KBr. Mill in an agate mortar for exactly 2 minutes. Self-Validation Check: Particle size must be reduced below the wavelength of incident IR light (< 2 µm). If the resulting spectrum exhibits an asymmetric, sloping baseline (the Christiansen effect), milling was insufficient and must be repeated.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under vacuum for 5 minutes. Self-Validation Check: The extruded pellet must be visually transparent. Opacity indicates trapped air or moisture, which causes severe baseline scattering[3].

  • Spectral Acquisition: Collect 64 scans at 4 cm⁻¹ resolution. Ensure the maximum absorbance of the lactam C=O peak falls between 0.2 and 0.8 AU to prevent detector saturation[2].

Protocol B: Rapid ATR-FTIR Screening
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Self-Validation Check: Collect a background spectrum. The live preview must show a flat 100% Transmittance line. Any residual peaks indicate crystal contamination.

  • Sample Application: Deposit 5 mg of the hydroiodide powder onto the crystal. Apply pressure using the built-in anvil. Self-Validation Check: Monitor the live IR preview while increasing pressure. Stop applying pressure when the peak intensities plateau; further pressure risks crystal damage without signal gain[4].

Part 4: Decision Workflow Visualization

FTIR_Workflow Start Sample: 3-Oxopiperazine-1-carboximidamide HI Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Rapid QC) Decision->ATR High Throughput KBr KBr Pellet (Trace Analysis) Decision->KBr High Sensitivity ATR_Valid Validation: 100% T Background ATR->ATR_Valid KBr_Valid Validation: Pellet Transparency KBr->KBr_Valid Analysis Extract Markers: C=O & N-H ATR_Valid->Analysis KBr_Valid->Analysis Confirm Structural Confirmation Analysis->Confirm

Fig 1: Self-validating FTIR workflow for evaluating 3-oxopiperazine-1-carboximidamide hydroiodide.

References

  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?", kinteksolution.com,2

  • "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method", kindle-tech.com,3

  • "Quantitative Analysis of Powdered Solids with FTIR-ATR", jascoinc.com, 4

  • "AB541073 | CAS 1216890-90-2 – abcr Gute Chemie", abcr.com, 1

  • "Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel Piperazine Derivatives", nih.gov, 5

Sources

Validation

Benchmarking 3-Oxopiperazine-1-carboximidamide Hydroiodide Against Standard SHP2 Inhibitors: A Comprehensive Guide

Executive Summary & Target Rationale In the landscape of targeted oncology, Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) has emerged as a critical node. SHP2 acts as a central...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

In the landscape of targeted oncology, Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) has emerged as a critical node. SHP2 acts as a central transducer downstream of multiple Receptor Tyrosine Kinases (RTKs), promoting RAS activation and driving the proliferation of KRAS-mutant cancers [1].

3-Oxopiperazine-1-carboximidamide hydroiodide (CAS: 1216890-90-2) is a highly polar, guanidine-rich pharmacophore utilized as a core scaffold in the development of novel SHP2 allosteric inhibitors. The piperazine ring provides essential conformational rigidity, while the carboximidamide (guanidine-like) moiety acts as a multivalent hydrogen-bond donor, anchoring the molecule into the allosteric pocket of SHP2. Because this compound is a foundational building block, this guide benchmarks advanced derivatives of this scaffold against two industry-standard SHP2 allosteric inhibitors: SHP099 (the first-in-class pioneer) [2] and TNO155 (a highly potent, clinical-stage standard) [3].

Mechanistic Overview: Allosteric Inhibition

SHP2 exists in an auto-inhibited conformation where its N-terminal SH2 (N-SH2) domain physically occludes the protein tyrosine phosphatase (PTP) active site. Upon RTK activation, bis-phosphorylated peptides bind to the SH2 domains, triggering a conformational shift that exposes the catalytic site.

Standard inhibitors like SHP099, TNO155, and optimized 3-oxopiperazine-1-carboximidamide derivatives function via an allosteric mechanism . They bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, acting as a "molecular glue" that locks the enzyme in its closed, auto-inhibited state, thereby severing the RTK-to-RAS signaling cascade[2].

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Activation RAS RAS (e.g., KRAS) SHP2->RAS Dephosphorylation Promotes RAS-GTP ERK MEK / ERK Pathway RAS->ERK Signaling Cascade Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor SHP2 Allosteric Inhibitor (e.g., TNO155, SHP099) Inhibitor->SHP2 Allosteric Blockade

Mechanism of SHP2 allosteric inhibitors blocking RTK-driven RAS/ERK signaling.

Quantitative Benchmarking: Scaffold vs. Clinical Standards

To objectively evaluate the performance of the 3-oxopiperazine-1-carboximidamide scaffold, we must look at its highly optimized derivatives (e.g., Compound 23 from recent medicinal chemistry literature [1]) and compare them directly to SHP099 and TNO155.

Compound / ScaffoldPrimary TargetEnzymatic IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)Oral Bioavailability (F%)Development Stage
3-Oxopiperazine-1-carboximidamide (Optimized Derivatives)SHP2 (Allosteric)~17.7~50 - 100> 40% (in rodents)Preclinical Lead [1]
SHP099 SHP2 (Allosteric)71.0~25046%Preclinical Tool [2]
TNO155 SHP2 (Allosteric)11.0~8.0High (Species dependent)Phase I/II Clinical [3, 4]

Data Interpretation: While SHP099 proved the viability of allosteric SHP2 inhibition, its cellular potency is limited by moderate permeability. TNO155 represents the gold standard with single-digit nanomolar cellular potency. Derivatives built upon the 3-oxopiperazine-1-carboximidamide hydroiodide scaffold demonstrate highly competitive enzymatic inhibition (17.7 nM), bridging the gap between early tool compounds and clinical candidates by leveraging the guanidine moiety for superior target residence time.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary biochemical controls to establish a definitive assay window.

Protocol A: DiFMUP-Based In Vitro SHP2 Phosphatase Assay

Expertise & Causality: SHP2 has negligible basal activity due to its auto-inhibited conformation. To measure inhibitor efficacy, the enzyme must first be activated using a bis-phosphorylated IRS-1 peptide (bis-pIRS-1). This peptide mimics the natural RTK binding partner, relieving auto-inhibition. We use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic substrate because its cleavage yields a highly fluorescent product, allowing for sensitive, continuous kinetic monitoring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20. Critical Step: Add 5 mM DTT immediately before use to maintain the active-site cysteine in a reduced, nucleophilic state.

  • Enzyme Activation: Incubate 0.5 nM recombinant full-length human SHP2 protein with 0.5 µM bis-pIRS-1 activating peptide in the assay buffer for 30 minutes at room temperature.

  • Compound Addition: Dispense the benchmark inhibitors (SHP099, TNO155, and the 3-oxopiperazine derivative) in a 10-point dose-response series (e.g., 10 µM to 0.5 nM, 3-fold dilutions) into a 384-well black microplate. Include a DMSO vehicle control (100% activity) and a no-peptide control (basal activity) to define the assay window.

  • Incubation: Add the activated SHP2 mixture to the compound wells and incubate for 15 minutes to allow allosteric binding equilibrium.

  • Substrate Initiation: Add 10 µM DiFMUP to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 340 nm, Emission: 450 nm). Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve) based on the initial reaction velocities.

Workflow Prep Enzyme Activation SHP2 + bis-pIRS-1 Incubate Compound Incubation Add Inhibitor (15 min) Prep->Incubate Substrate Substrate Addition Add DiFMUP Incubate->Substrate Read Fluorescence Readout Ex: 340nm / Em: 450nm Substrate->Read Analyze Data Analysis IC50 Calculation Read->Analyze

Step-by-step workflow for the DiFMUP-based in vitro SHP2 enzymatic activity assay.

Protocol B: Cellular p-ERK Inhibition Assay (Western Blot)

Expertise & Causality: Enzymatic potency does not guarantee cellular efficacy due to potential membrane impermeability or intracellular protein binding. Because SHP2 directly regulates the RAS-RAF-MEK-ERK cascade, quantifying phosphorylated ERK (p-ERK1/2) levels relative to total ERK provides a direct, functional readout of target engagement inside living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a KRAS-mutant cancer cell line sensitive to SHP2 inhibition (e.g., MIA PaCa-2) at 3×105 cells/well in a 6-well plate. Incubate overnight in DMEM with 10% FBS at 37°C, 5% CO₂.

  • Starvation: Replace media with serum-free DMEM for 16 hours. Causality: Serum starvation reduces high basal RTK signaling, sensitizing the cells to the inhibitor and providing a cleaner baseline for the assay.

  • Treatment: Treat cells with varying concentrations of the inhibitors (0.01 µM to 10 µM) for 2 hours.

  • Stimulation (Optional but recommended): Stimulate cells with 10 ng/mL EGF for 10 minutes to induce a sharp spike in p-ERK, maximizing the dynamic range of the assay.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄) to preserve the phosphorylation states.

  • Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Quantification: Detect bands using chemiluminescence. Normalize the p-ERK signal to the total ERK signal using densitometry software to determine the cellular IC₅₀.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. Journal of Medicinal Chemistry.[Link]

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature.[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

  • Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research.[Link]

Safety & Regulatory Compliance

Safety

3-Oxopiperazine-1-carboximidamide hydroiodide proper disposal procedures

An authoritative guide on the handling and disposal of 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS: 1216890-90-2). As this compound is increasingly utilized as a critical building block in the synthesis of novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the handling and disposal of 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS: 1216890-90-2). As this compound is increasingly utilized as a critical building block in the synthesis of novel therapeutics—such as guanidine-based SHP2 allosteric inhibitors for KRAS-mutant cancers[1]—standardizing its lifecycle management is essential for laboratory safety and environmental compliance.

The presence of the hydroiodide ( HI ) counterion fundamentally alters the waste classification of this nitrogen-rich heterocycle. Misclassification is a common operational error that can lead to hazardous gas generation or regulatory fines. This guide provides the causality-driven protocols necessary for safe, compliant disposal.

Chemical Profile & Waste Classification

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The iodide ion ( I− ) is a strong nucleophile and a mild reducing agent, which directly informs our segregation strategy.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 3-Oxopiperazine-1-carboximidamide hydroiodideContains a guanidine-like moiety; highly polar.
CAS Registry Number 1216890-90-2[2]Required for accurate waste manifesting.
Waste Stream Category Halogenated Organic Waste [3]Must never be mixed with non-halogenated waste due to the iodine content.
Incompatible Matrices Strong Oxidizers (e.g., Peroxides, HNO3​ )Oxidation of I− yields toxic, sublimating Iodine gas ( I2​ ).
Solubility Profile Soluble in polar solvents (MeOH, H2​O , DMSO)Dictates the choice of decontamination rinsing agents.

The Causality of Waste Segregation

In chemical waste management, the first principle of safe storage is to store like materials with like[4]. For 3-Oxopiperazine-1-carboximidamide hydroiodide, the primary operational hazard during disposal is the inadvertent generation of elemental iodine ( I2​ ) or hydrogen iodide ( HI ) gas.

The Mechanistic Hazard: If this hydroiodide salt is mistakenly disposed of in an acidic, oxidizing waste carboy (e.g., one containing residual hydrogen peroxide or nitric acid), the following spontaneous redox reaction occurs:

2I−+H2​O2​+2H+→I2​ (gas/solid)+2H2​O

Elemental iodine ( I2​ ) is a heavy, purple vapor that is highly toxic upon inhalation and can rapidly overpressurize sealed waste containers. Therefore, strict segregation from oxidizers and classification as a Halogenated Organic Waste is non-negotiable [5]. Furthermore, halogenated waste requires specialized high-temperature incineration with exhaust scrubbers to prevent the release of environmental halogens; mixing it with non-halogenated waste exponentially increases disposal costs and regulatory liability[5].

Standard Operating Procedures (SOP): Disposal & Decontamination

The following protocols are designed as self-validating systems. Each workflow includes verification steps to ensure the procedure has been executed safely.

Protocol A: Solid Waste Consolidation (Powders & Consumables)

Applies to: Unused reagents, contaminated weighing paper, spatulas, and spill cleanup materials.

  • Containment: Perform all solid transfers within a certified chemical fume hood to prevent the inhalation of fine particulates.

  • Collection: Use a static-free scoopula to transfer residual solid 3-Oxopiperazine-1-carboximidamide hydroiodide into a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Consumables: Place contaminated weighing boats, gloves, and paper towels into a clear, heavy-duty plastic bag. Tie the bag securely.

  • Labeling: Affix a standardized hazardous waste label. Explicitly check the box for "Halogenated Organic Solid Waste" and write "Contains Iodide Salts" in the chemical constituents section.

  • Validation Step: Inspect the sealed container. If any purple discoloration appears on the inner walls of the container over time, it indicates the presence of an incompatible oxidizer. Evacuate the hood and notify Environmental Health and Safety (EH&S) immediately.

Protocol B: Liquid Waste Segregation (Mother Liquors & Reaction Matrices)

Applies to: Post-reaction filtrates, solvent washes, and liquid analytical samples.

  • Compatibility Verification: Before transferring the liquid, verify that the receiving waste carboy contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform) or neutral polar organics (e.g., Methanol, DMF)[4].

  • Transfer: Place the receiving carboy in secondary containment. Use a wide-mouth funnel to pour the liquid waste. Do not fill the carboy beyond 80% capacity to allow for vapor expansion.

  • Quenching (If Applicable): If the reaction mixture contains reactive electrophiles or unreacted bases, neutralize the solution to pH 6-8 prior to adding it to the bulk waste container.

  • Sealing: Cap the container immediately after use. Allowing halogenated solvents to evaporate in the fume hood is a violation of EPA/RCRA guidelines[3].

  • Validation Step: Monitor the temperature of the waste carboy immediately after the addition. A temperature spike indicates an exothermic incompatibility reaction.

Protocol C: Glassware Decontamination
  • Initial Rinse: Rinse the contaminated round-bottom flask or beaker with a minimal volume (5-10 mL) of Methanol or deionized water to dissolve the residual hydroiodide salt.

  • Waste Routing: Discharge this initial rinse into the Halogenated Liquid Waste carboy. Do not pour this initial rinse down the sink.

  • Secondary Wash: Wash the glassware with a standard laboratory detergent (e.g., Alconox) and water.

  • Validation Step: Visually inspect the glassware. The absence of a pale-yellow tint (indicative of residual iodine/iodide complexes) confirms successful primary decontamination. The glassware can now be moved to a base bath or drying oven.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 3-Oxopiperazine-1-carboximidamide hydroiodide waste, ensuring compliance with halogenated disposal pathways.

Figure 1: Waste segregation and disposal workflow for hydroiodide salt chemical intermediates.

Emergency Spill Response Protocol

In the event of a localized spill of the dry powder:

  • Don PPE: Ensure you are wearing standard laboratory PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Do not use water initially, as this will spread the highly soluble salt.

  • Mechanical Collection: Carefully sweep the powder using a disposable brush and dustpan, or wipe it up using a damp (with methanol) paper towel.

  • Disposal: Place all cleanup materials directly into the Halogenated Solid Waste stream.

  • Surface Decontamination: Wash the affected benchtop area with a dilute solution of sodium thiosulfate ( Na2​S2​O3​ ). Thiosulfate acts as a chemical reducing agent that will neutralize any trace elemental iodine back to harmless, water-soluble iodide, ensuring the bench is chemically safe for future use.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Hazardous Waste Management Program Introduction. Eastern Washington University. Available at:[Link]

  • Standard Operating Procedure SOP039. Loughborough University. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office, University of Tennessee. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Oxopiperazine-1-carboximidamide hydroiodide

Advanced Laboratory Safety and Handling Protocol for 3-Oxopiperazine-1-carboximidamide Hydroiodide 1. Executive Summary & Chemical Profile 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS 1216890-90-2) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Protocol for 3-Oxopiperazine-1-carboximidamide Hydroiodide

1. Executive Summary & Chemical Profile 3-Oxopiperazine-1-carboximidamide hydroiodide (CAS 1216890-90-2) is a highly specialized heterocyclic intermediate frequently utilized in drug discovery and medicinal chemistry[1]. The presence of the piperazine ring coupled with a carboximidamide (guanidine-like) moiety makes it an excellent hydrogen-bond donor/acceptor scaffold. However, handling this compound requires strict adherence to safety protocols due to the unique reactivity of its hydroiodide counter-ion and its classification as a GHS07 (Exclamation Mark) irritant.

2. Hazard Profile & Mechanistic Causality As a Senior Application Scientist, it is critical to understand why a chemical is hazardous, rather than simply memorizing its safety data sheet.

  • Dermal and Ocular Irritation: The carboximidamide group is highly basic. Upon contact with the moisture in mucous membranes or sweat, it can induce localized pH shifts, leading to acute irritation.

  • Photo-Oxidation Risk: Hydroiodide ( HI ) salts are susceptible to photo-oxidation. When exposed to ambient light and atmospheric oxygen over time, the iodide ion ( I− ) acts as a mild reducing agent and oxidizes to elemental iodine ( I2​ ). Iodine vapor is a severe respiratory irritant. This causality dictates that the compound must be stored in amber, light-blocking vials and handled exclusively in a well-ventilated fume hood[2].

3. Quantitative Personal Protective Equipment (PPE) Matrix To mitigate these risks, OSHA mandates the use of appropriate PPE when engineering controls do not provide absolute protection[3]. The following matrix outlines the required PPE, quantified for exact laboratory standards.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Powder-free)Minimum thickness: 0.11 mm (4.3 mil); Breakthrough: > 480 minNitrile provides superior chemical resistance to aqueous/organic salt solutions compared to latex, preventing dermal absorption of the basic moiety[3].
Eye Protection Safety GogglesANSI Z87.1 certified; 100% splash coverageProtects against micro-particulate aerosolization during weighing and potential iodine vapor exposure[3].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex blendSynthetic fibers can generate static electricity, which may aerosolize fine hydroiodide powders. Cotton/FR materials mitigate this static risk.
Respiratory & Engineering Chemical Fume HoodFace velocity: 80–120 fpm (feet per minute)Primary engineering control. Ensures any volatile I2​ vapor or airborne dust is safely exhausted away from the operator's breathing zone[2].

4. Self-Validating Operational Protocols Every experimental workflow must be a self-validating system to ensure absolute trustworthiness and safety.

Protocol A: Safe Dispensing and Reaction Setup

  • Fume Hood Validation: Before opening the chemical, visually verify the fume hood monitor reads between 80–120 fpm. Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward, confirming negative pressure.

  • Glove Integrity Check: Perform a pneumatic inflation test on your nitrile gloves (roll the cuff to trap air and squeeze) to validate the absence of micro-punctures before donning.

  • Visual Chemical Inspection: Open the amber storage vial inside the hood. Self-Validation: Inspect the powder color. A pure hydroiodide salt is typically off-white to pale yellow. If the powder has degraded to a deep brown or violet color, significant oxidation to elemental iodine has occurred. Do not proceed; sequester the vial for hazardous waste disposal.

  • Anti-Static Dispensing: Use a grounded, anti-static micro-spatula to weigh the compound. This prevents the fine powder from repelling off the spatula and contaminating the balance area.

  • Reaction Execution: Dissolve the compound in the chosen solvent. Critical Causality: Never mix this hydroiodide salt with strong oxidizers (e.g., peroxides, nitric acid) as this will rapidly and exothermically generate toxic iodine gas.

5. Spill Response & Halogenated Waste Logistics The disposal of 3-Oxopiperazine-1-carboximidamide hydroiodide requires specific logistical planning due to the halogenated nature of the counter-ion.

Protocol B: Spill Containment and Disposal

  • Containment: If a spill occurs, immediately cover the powder with slightly dampened absorbent pads to prevent aerosolization.

  • Neutralization (If Oxidized): If the spill involves oxidized material (brown/violet color), treat the area with a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate rapidly reduces toxic elemental iodine ( I2​ ) back to the relatively benign iodide ion ( I− ), neutralizing the inhalation hazard.

  • Waste Segregation: Collect all cleanup materials and reaction byproducts into a designated Halogenated Organic Waste container.

  • Incompatibility Warning: Never dispose of hydroiodide salts in aqueous waste containing heavy metals (e.g., silver, lead) to prevent the precipitation of highly insoluble, potentially explosive metal iodides. Furthermore, never mix with bleach (sodium hypochlorite), as this will generate volatile iodine gas[2].

6. Visual Workflow: Safe Handling Logic

G Start Start: 3-Oxopiperazine-1- carboximidamide HI PPE Validate & Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Fume Hood Setup (Verify Flow 80-120 fpm) PPE->Hood Inspect Visual Inspection (Check for I2 oxidation) Hood->Inspect Weigh Dispense Compound (Anti-static spatulas) Inspect->Weigh React Execute Reaction (Strictly Avoid Oxidizers) Weigh->React Spill Spill Detected? React->Spill Neutralize Neutralize with 10% Na2S2O3 Spill->Neutralize Yes Dispose Halogenated Waste Disposal Stream Spill->Dispose No Neutralize->Dispose

Workflow for the safe handling, spill response, and disposal of hydroiodide salts.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxopiperazine-1-carboximidamide hydroiodide
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3-Oxopiperazine-1-carboximidamide hydroiodide
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